molecular formula C9H13ClSi B155712 (Chloromethyl)dimethylphenylsilane CAS No. 1833-51-8

(Chloromethyl)dimethylphenylsilane

Cat. No.: B155712
CAS No.: 1833-51-8
M. Wt: 184.74 g/mol
InChI Key: RJCTVFQQNCNBHG-UHFFFAOYSA-N
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Description

(Chloromethyl)dimethylphenylsilane is a useful research compound. Its molecular formula is C9H13ClSi and its molecular weight is 184.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155366. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloromethyl-dimethyl-phenylsilane
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InChI

InChI=1S/C9H13ClSi/c1-11(2,8-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCTVFQQNCNBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCl)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9062013
Record name (Chloromethyl)dimethylphenylsilane
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Molecular Weight

184.74 g/mol
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CAS No.

1833-51-8
Record name [(Chloromethyl)dimethylsilyl]benzene
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Record name Benzene, ((chloromethyl)dimethylsilyl)-
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Record name (Chloromethyl)dimethylphenylsilane
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Record name Benzene, [(chloromethyl)dimethylsilyl]-
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Record name (Chloromethyl)dimethylphenylsilane
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Record name (chloromethyl)dimethylphenylsilane
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Record name (CHLOROMETHYL)DIMETHYLPHENYLSILANE
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Foundational & Exploratory

Synthesis of (Chloromethyl)dimethylphenylsilane from Phenylmagnesium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (chloromethyl)dimethylphenylsilane, a versatile reagent in organic chemistry. Its applications range from being a precursor to the corresponding Grignard reagent to its use in heteroatom and carbon alkylation.[1] This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and quantitative data to support researchers in the successful synthesis of this compound.

Reaction Overview

The synthesis of this compound is achieved through the reaction of a phenylmagnesium bromide Grignard reagent with (chloromethyl)dimethylchlorosilane. The nucleophilic phenyl group from the Grignard reagent displaces one of the chlorine atoms on the silicon, forming the desired product. The reaction is typically performed in an ethereal solvent and requires anhydrous conditions due to the high reactivity of the Grignard reagent with water.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound, adapted from a well-established procedure.[2]

Materials and Equipment:

  • Three-necked round-bottom flask

  • Pressure-equalizing dropping funnel

  • Septum

  • Argon or nitrogen inlet

  • Internal temperature probe

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (Vigreux column, distillation head, receiver)

Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
(Chloromethyl)dimethylchlorosilane143.0933.8 mL250 mmol1.0
Phenylmagnesium bromide (1.0 M in THF)~181.31300 mL300 mmol1.2
1,4-Dioxane88.11250 mL--
Saturated aqueous ammonium chloride-150 mL--
Ethyl acetate88.11As needed--
Brine-50 mL--
Anhydrous sodium sulfate142.0425 g--

Procedure:

  • Reaction Setup: A 1-L three-necked round-bottom flask is flame-dried and equipped with a 500-mL pressure-equalizing dropping funnel fitted with a septum, an argon inlet, an internal temperature probe, and a magnetic stir bar. The apparatus is purged with argon.

  • Addition of Reagents: 1,4-Dioxane (240 mL) is added to the flask at room temperature. (Chloromethyl)dimethylchlorosilane (33.8 mL, 250 mmol) is then added via the dropping funnel. The dropping funnel is rinsed with an additional 10 mL of 1,4-dioxane.[2]

  • Grignard Addition: The mixture is cooled in an ice/water bath. Phenylmagnesium bromide (1.0 M in THF, 300 mL, 300 mmol) is transferred to the dropping funnel via a cannula and added dropwise to the reaction mixture over 30 minutes while maintaining the temperature with the ice bath. The formation of white salts will be observed.[2]

  • Reaction Completion: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 2 hours.[2]

  • Workup: The reaction mixture is poured into a rapidly stirred, ice-cold saturated aqueous ammonium chloride solution (150 mL). The mixture is transferred to a 1-L separatory funnel. The flasks are rinsed with ethyl acetate (2 x 25 mL), and the rinsings are added to the separatory funnel. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).[2]

  • Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate (25 g), filtered, and concentrated using a rotary evaporator.[2]

  • Distillation: The crude product is transferred to a 100-mL round-bottom flask and distilled under vacuum. The product is collected at 106-107 °C/15 mmHg.[3]

Quantitative Data

ParameterValueReference
Yield80-81%[2]
Boiling Point106-107 °C at 15 mmHg[3]
Density1.024 g/mL at 25 °C[3]
Refractive Indexn20/D 1.520[3]
Purity (by GC)98%[3]

Visualizations

Reaction Pathway

Reaction_Pathway Reaction Pathway for the Synthesis of this compound Phenylmagnesium_Bromide Phenylmagnesium Bromide (C₆H₅MgBr) Chloromethyl_dimethylphenylsilane This compound (C₆H₅Si(CH₃)₂CH₂Cl) Phenylmagnesium_Bromide->Chloromethyl_dimethylphenylsilane + Chloromethyl_dimethylchlorosilane (Chloromethyl)dimethylchlorosilane (ClCH₂Si(CH₃)₂Cl) Chloromethyl_dimethylchlorosilane->Chloromethyl_dimethylphenylsilane Magnesium_Salts Magnesium Salts (MgBrCl)

Caption: Synthesis of this compound from Phenylmagnesium Bromide.

Experimental Workflow

Experimental_Workflow Experimental Workflow Setup 1. Reaction Setup (Flame-dried flask, Argon) Reagent_Addition 2. Reagent Addition ((Chloromethyl)dimethylchlorosilane in Dioxane) Setup->Reagent_Addition Grignard_Reaction 3. Grignard Addition (Phenylmagnesium bromide in THF, 0°C) Reagent_Addition->Grignard_Reaction Stirring 4. Reaction (Warm to RT, 2h) Grignard_Reaction->Stirring Workup 5. Aqueous Workup (Sat. NH₄Cl, EtOAc extraction) Stirring->Workup Drying 6. Drying & Concentration (Brine wash, Na₂SO₄, Rotary Evaporation) Workup->Drying Purification 7. Purification (Vacuum Distillation) Drying->Purification Product Final Product (this compound) Purification->Product

Caption: Step-by-step experimental workflow for the synthesis.

Safety Information

This compound is a combustible liquid and can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

mechanism of zinc-catalyzed (Chloromethyl)dimethylphenylsilane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Zinc-Catalyzed (Chloromethyl)dimethylphenylsilane Synthesis

This technical guide provides a comprehensive overview of the zinc-catalyzed synthesis of this compound, a key intermediate in organic synthesis. The document details the reaction mechanism, presents quantitative data from key studies, outlines detailed experimental protocols, and provides visualizations of the catalytic cycle.

Core Reaction Mechanism

The zinc-catalyzed synthesis of this compound proceeds via a nucleophilic substitution reaction. The key reagents are chloro(chloromethyl)dimethylsilane and a phenyl Grignard reagent, such as phenylmagnesium bromide. The reaction is catalyzed by a zinc salt, with zinc chloride (ZnCl₂) or its complexes like Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (ZnCl₂·TMEDA) being highly effective.[1][2]

The currently accepted mechanism suggests that the active catalytic species is a triorganozincate complex.[2] This complex is formed in situ from the reaction between the zinc catalyst and the Grignard reagent. The triorganozincate is a more potent nucleophile than the Grignard reagent itself, facilitating the displacement of the chloride ion from the silicon atom.

The proposed catalytic cycle can be broken down into the following key steps:

  • Transmetalation: The zinc catalyst reacts with the phenylmagnesium bromide to form a phenylzinc species, which can further react with the Grignard reagent to form the active triorganozincate complex.

  • Nucleophilic Attack: The highly nucleophilic triorganozincate attacks the electrophilic silicon center of chloro(chloromethyl)dimethylsilane.

  • Product Formation and Catalyst Regeneration: The phenyl group is transferred to the silicon atom, forming this compound and regenerating a magnesium-containing zinc species that can re-enter the catalytic cycle.

This zinc-catalyzed approach is considered superior to other methods due to its efficiency, broad applicability, operational simplicity, scalability, cost-effectiveness, and lower toxicity compared to alternatives that use toxic salts like cyanides or thiocyanates.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the proposed catalytic cycle for the zinc-catalyzed synthesis of this compound.

Catalytic_Cycle cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle R_SiCl Chloro(chloromethyl)dimethylsilane (Me₂(ClCH₂)SiCl) Intermediate Reaction Intermediate R_SiCl->Intermediate Reacts with R_PhMgBr Phenylmagnesium Bromide (PhMgBr) Active_Cat Active Catalyst Triorganozincate Complex [Ph₃Zn]⁻MgBr⁺ R_PhMgBr->Active_Cat Transmetalation Cat_ZnCl2 Zinc Chloride (ZnCl₂) Cat_ZnCl2->Active_Cat Forms Active_Cat->Intermediate Nucleophilic Attack Product This compound (Me₂(ClCH₂)SiPh) Intermediate->Product Product Formation Regen_Cat Regenerated Catalyst Intermediate->Regen_Cat Catalyst Regeneration Regen_Cat->Active_Cat Re-enters cycle

Caption: Proposed catalytic cycle for the zinc-catalyzed synthesis of this compound.

Quantitative Data Summary

The efficiency of the zinc-catalyzed synthesis of this compound has been demonstrated in several studies. The following table summarizes key quantitative data from a reliable, large-scale laboratory procedure.[1]

ParameterValueReference
Starting Material Chloro(chloromethyl)dimethylsilane[1]
Reagent Phenylmagnesium bromide (1.0 M in THF)[1]
Catalyst Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc[1]
Catalyst Loading 1 mol%[1]
Solvent 1,4-Dioxane[1]
Reaction Scale 250 mmol[1]
Reaction Temperature 0 °C to ambient temperature[1]
Reaction Time 2.5 hours[1]
Product Yield 80-81%[1]
Purity 99% (determined by GC)[1]

Detailed Experimental Protocol

The following is a detailed methodology for the synthesis of this compound, adapted from a verified procedure.[1]

Materials:

  • Chloro(chloromethyl)dimethylsilane (98%)

  • Phenylmagnesium bromide (1.0 M solution in THF)

  • Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (98%)

  • 1,4-Dioxane (anhydrous, <50 ppm water)

  • Ethyl acetate (99%)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Apparatus:

  • A flame-dried 1-L three-necked round-bottomed flask

  • 500-mL pressure-equalizing dropping funnel with a septum

  • Two-way stopcock with an argon inlet

  • Internal temperature probe

  • Magnetic stirrer and stir bar

  • Vigreux column (20 cm)

  • Distillation head and receiver

Procedure:

  • Apparatus Setup: The three-necked flask is equipped with the dropping funnel, argon inlet, temperature probe, and a magnetic stir bar. The system is purged with argon.

  • Catalyst and Solvent Addition: Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (0.64 g, 2.5 mmol, 1 mol%) is added to the flask, followed by 240 mL of 1,4-dioxane at 23 °C.

  • Starting Material Addition: Chloro(chloromethyl)dimethylsilane (33.8 mL, 250 mmol) is added via the dropping funnel at 23 °C. The funnel is rinsed with 10 mL of 1,4-dioxane. The mixture is then cooled to 0 °C in an ice/water bath.

  • Grignard Reagent Addition: Phenylmagnesium bromide (300 mL, 300 mmol, 1.2 equiv) is added dropwise over 30 minutes while maintaining the temperature at 0 °C. A gentle exothermic reaction occurs with the formation of white salts.

  • Reaction: After the addition is complete, the mixture is allowed to warm to ambient temperature (23 °C) and stirred for an additional 2 hours.

  • Workup: The reaction mixture is poured into a rapidly stirred, ice-cold saturated aqueous ammonium chloride solution (150 mL). The mixture is transferred to a separatory funnel, and the organic phase is separated. The aqueous layer is extracted three times with 50 mL of ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed by rotary evaporation. The remaining residue is transferred to a 100-mL round-bottomed flask and distilled under vacuum (23 mmHg). The product, this compound, is collected at 115 °C.

Experimental Workflow Visualization:

Experimental_Workflow Setup 1. Apparatus Setup (Argon Atmosphere) Reagents 2. Add Catalyst, Solvent, and Starting Material Setup->Reagents Cooling 3. Cool to 0°C Reagents->Cooling Grignard 4. Add Grignard Reagent (Dropwise at 0°C) Cooling->Grignard Reaction 5. React at Room Temp (2 hours) Grignard->Reaction Workup 6. Aqueous Workup (NH₄Cl quench, Extraction) Reaction->Workup Purification 7. Distillation (Vacuum) Workup->Purification Product Final Product: This compound Purification->Product

Caption: A streamlined workflow for the synthesis of this compound.

References

(Chloromethyl)dimethylphenylsilane: A Comprehensive Spectroscopic and Spectrometric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of (Chloromethyl)dimethylphenylsilane, a versatile organosilicon compound, focusing on its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and other scientific fields who utilize this compound in their work.

Spectroscopic and Spectrometric Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.52 - 7.57Multiplet2HAromatic (ortho-protons)
7.35 - 7.44Multiplet3HAromatic (meta- and para-protons)
2.96Singlet2H-CH₂Cl
0.42Singlet6H-Si(CH₃)₂

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmAssignment
136.1Aromatic (ipso-carbon)
133.7Aromatic (ortho-carbons)
129.7Aromatic (para-carbon)
128.0Aromatic (meta-carbons)
30.4-CH₂Cl
-4.5-Si(CH₃)₂

Solvent: CDCl₃, Frequency: 101 MHz[1]

Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Proposed Fragment
1862[M+2]⁺ (Isotopic peak)
18413[M]⁺ (Molecular ion)
1719[M - CH₃]⁺
15510[M - CH₂Cl]⁺ or [M - Cl - CH₃]⁺
135100[M - CH₂Cl - H₂]⁺ or [Si(CH₃)₂Ph]⁺

Ionization Mode: Electron Ionization (EI)[1][2]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of this compound is outlined below.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 (or more, depending on sample concentration).

Mass Spectrometry (MS)

The following protocol describes a typical procedure for obtaining an electron ionization (EI) mass spectrum of this compound.

Sample Introduction:

  • Introduce a small amount of the liquid sample via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.

  • For GC-MS, use a suitable capillary column (e.g., a nonpolar stationary phase like DB-5ms) and an appropriate temperature program to ensure good separation and peak shape.

Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 200-250 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-300.

Data Interpretation

NMR Spectra

The ¹H NMR spectrum clearly shows the expected signals for the aromatic protons, the chloromethyl protons, and the dimethylsilyl protons. The integration values are consistent with the number of protons in each chemical environment. The upfield chemical shift of the dimethylsilyl protons is characteristic of silicon-bound methyl groups.

The ¹³C NMR spectrum displays the six expected carbon signals. The aromatic carbons appear in the typical downfield region, while the chloromethyl carbon is observed around 30 ppm. The signal for the methyl carbons attached to the silicon atom is found at a characteristic upfield chemical shift of -4.5 ppm.

Mass Spectrum and Fragmentation Pathway

The mass spectrum exhibits a molecular ion peak [M]⁺ at m/z 184, consistent with the molecular weight of this compound, and an isotopic peak at m/z 186 due to the presence of the ³⁷Cl isotope.[1] The base peak at m/z 135 is attributed to the stable dimethylphenylsilyl cation, [Si(CH₃)₂Ph]⁺, formed by the loss of the chloromethyl radical.[1] Other significant fragments arise from the loss of a methyl radical ([M - CH₃]⁺ at m/z 171) and the loss of a chlorine radical followed by a methyl group or vice versa. The fragmentation pattern is characteristic of phenylsilanes, where cleavage of the silicon-substituent bond is a dominant process.

Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in CDCl3 Add_TMS Add TMS Standard Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Place_in_Spectrometer Place in Spectrometer Transfer->Place_in_Spectrometer Acquire_1H Acquire 1H Spectrum Place_in_Spectrometer->Acquire_1H Acquire_13C Acquire 13C Spectrum Place_in_Spectrometer->Acquire_13C Process_1H Process 1H Data Acquire_1H->Process_1H Process_13C Process 13C Data Acquire_13C->Process_13C Analyze Analyze Spectra Process_1H->Analyze Process_13C->Analyze MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output Introduce_Sample Introduce Sample (GC/Direct Probe) Ionize Electron Ionization (70 eV) Introduce_Sample->Ionize Accelerate Accelerate Ions Ionize->Accelerate Separate Separate by m/z Accelerate->Separate Detect Detect Ions Separate->Detect Generate_Spectrum Generate Mass Spectrum Detect->Generate_Spectrum Analyze_Spectrum Analyze Fragmentation Generate_Spectrum->Analyze_Spectrum Fragmentation_Pathway M This compound [C₆H₅Si(CH₃)₂CH₂Cl] m/z 184 F1 [M - CH₃]⁺ m/z 171 M->F1 - •CH₃ F2 [M - CH₂Cl]⁺ [Si(CH₃)₂Ph]⁺ m/z 135 (Base Peak) M->F2 - •CH₂Cl F3 [M - Cl]⁺ m/z 149 M->F3 - •Cl

References

(Chloromethyl)dimethylphenylsilane as a Precursor for Grignard Reagents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (chloromethyl)dimethylphenylsilane as a precursor to the valuable Grignard reagent, dimethylphenylsilylmethylmagnesium chloride. This guide details the synthesis, properties, and applications of this organosilicon compound, with a particular focus on its role in organic synthesis and the strategic incorporation of silicon in drug discovery to enhance pharmacokinetic profiles.

Introduction

This compound is a key organosilicon compound that serves as a versatile precursor for the formation of a silylmethyl Grignard reagent.[1][2] This Grignard reagent, dimethylphenylsilylmethylmagnesium chloride, is a potent nucleophile used to introduce the dimethylphenylsilylmethyl group into a wide array of organic molecules. The incorporation of this silicon-containing moiety is of significant interest in medicinal chemistry and materials science due to its unique steric and electronic properties.

In drug development, the "silicon switch" strategy, where a carbon atom is replaced by a silicon atom, has emerged as a valuable tool for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates.[3] The dimethylphenylsilylmethyl group, in particular, can enhance lipophilicity, improve metabolic stability, and potentially increase the potency of bioactive molecules.[4][5]

Synthesis of the Grignard Reagent Precursor and the Grignard Reagent

The formation of the Grignard reagent begins with the synthesis of its precursor, this compound. A detailed experimental protocol for this synthesis is provided below. Subsequently, the precursor is reacted with magnesium metal to yield the desired Grignard reagent, dimethylphenylsilylmethylmagnesium chloride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • Chloro(chloromethyl)dimethylsilane

  • Phenylmagnesium bromide (1.0 M solution in THF)

  • 1,4-Dioxane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottomed flask

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

  • Vigreux column and distillation apparatus

Procedure:

  • A flame-dried 1-L three-necked round-bottomed flask is equipped with a 500-mL pressure-equalizing dropping funnel, a magnetic stirrer, and a septum.

  • 1,4-Dioxane (240 mL) is added to the flask, followed by chloro(chloromethyl)dimethylsilane (33.8 mL, 250 mmol).

  • The mixture is cooled in an ice/water bath.

  • Phenylmagnesium bromide (1.0 M in THF, 300 mL, 300 mmol) is added dropwise to the stirred mixture over 30 minutes, maintaining the temperature below 20°C.

  • After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction mixture is then poured into an ice-cold saturated aqueous ammonium chloride solution (150 mL).

  • The organic phase is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation (115 °C at 23 mmHg) to yield this compound as a clear, colorless liquid.

Quantitative Data:

ParameterValue
Yield 80-81%
Purity >99% (determined by GC)
Boiling Point 106-107 °C / 15 mmHg
Density 1.024 g/mL at 25 °C
Experimental Protocol: Preparation of Dimethylphenylsilylmethylmagnesium Chloride

This protocol follows the general procedure for Grignard reagent formation.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

Equipment:

  • Three-necked round-bottomed flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer

  • Inert gas (Nitrogen or Argon) inlet

Procedure:

  • A three-necked round-bottomed flask is flame-dried and assembled with a reflux condenser, an addition funnel, and an inert gas inlet. The system is flushed with nitrogen or argon.

  • Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.

  • Anhydrous diethyl ether or THF is added to cover the magnesium turnings.

  • A solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF is placed in the addition funnel.

  • A small portion of the silane solution is added to the magnesium suspension to initiate the reaction, which is indicated by the fading of the iodine color and gentle refluxing.

  • Once the reaction has started, the remaining silane solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The resulting greyish solution is then ready for use.

Reactions of Dimethylphenylsilylmethylmagnesium Chloride

Dimethylphenylsilylmethylmagnesium chloride is a strong nucleophile and a strong base. The polarized carbon-magnesium bond allows the silylmethyl group to attack a wide range of electrophilic centers.

Reactions with Carbonyl Compounds

The Grignard reagent readily reacts with aldehydes and ketones in a nucleophilic addition reaction to form secondary and tertiary alcohols, respectively, after acidic workup.

General Experimental Protocol:

  • The solution of dimethylphenylsilylmethylmagnesium chloride is cooled to 0 °C in an ice bath.

  • A solution of the aldehyde or ketone (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be further purified by column chromatography.

Quantitative Data for Analogous Grignard Reactions
Grignard ReagentElectrophileProduct TypeReported Yield (%)
Phenylmagnesium bromideAcetyl chlorideKetone72
4-Chlorobenzylmagnesium chlorideBenzaldehydeSecondary Alcohol~85-95 (expected)
Methylmagnesium bromideEthyl benzoateTertiary AlcoholNot specified, but double addition occurs

Note: The yields are for analogous reactions and should be considered as estimates for reactions with dimethylphenylsilylmethylmagnesium chloride.

Applications in Drug Development: The "Silicon Switch"

The incorporation of silicon into drug candidates, often referred to as the "silicon switch," is a strategy employed to enhance the pharmacokinetic properties of a molecule. Replacing a carbon center with a silicon atom can lead to several beneficial changes:

  • Increased Lipophilicity: The dimethylphenylsilylmethyl group is more lipophilic than its carbon analogue. This can improve a drug's ability to cross cell membranes and the blood-brain barrier.[4][5]

  • Improved Metabolic Stability: The silicon-carbon bond is generally more stable to metabolic degradation than a carbon-carbon bond in a similar chemical environment. This can lead to a longer half-life and reduced formation of potentially toxic metabolites.[3]

  • Enhanced Potency: The larger atomic radius of silicon compared to carbon can alter the conformation of a molecule, potentially leading to a better fit with its biological target and thus increased potency.[5]

  • Reduced Toxicity: By blocking or altering metabolic pathways, the introduction of a silicon atom can sometimes reduce the formation of toxic metabolites.

Case Study: Sila-Ibuprofen

A notable example of the silicon switch is sila-ibuprofen, a silicon-containing analogue of the common nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. Studies have shown that sila-ibuprofen exhibits improved solubility compared to its carbon counterpart, which can have positive implications for its formulation and bioavailability.[5]

While specific drugs containing the dimethylphenylsilylmethyl group are not yet on the market, the principles of the silicon switch strongly suggest that the incorporation of this moiety is a promising strategy for the development of new therapeutics with improved ADMET profiles.

Visualizations

Reaction Pathway: Formation of Dimethylphenylsilylmethylmagnesium Chloride

G Precursor This compound C₆H₅Si(CH₃)₂CH₂Cl Grignard Dimethylphenylsilylmethylmagnesium chloride C₆H₅Si(CH₃)₂CH₂MgCl Precursor->Grignard + Mg Mg Magnesium (Mg) in Anhydrous Ether/THF

Caption: Formation of the Grignard reagent from its precursor.

Experimental Workflow: Grignard Reagent Synthesis and Reaction

G cluster_synthesis Grignard Reagent Synthesis cluster_reaction Reaction with Electrophile Start Flame-dried glassware under inert atmosphere AddMg Add Mg turnings and Iodine Start->AddMg AddSolvent Add anhydrous Ether/THF AddMg->AddSolvent AddPrecursor Add this compound solution dropwise AddSolvent->AddPrecursor Reflux Maintain gentle reflux AddPrecursor->Reflux Stir Stir at room temperature Reflux->Stir Cool Cool Grignard solution to 0 °C Stir->Cool Use freshly prepared Grignard reagent AddElectrophile Add Electrophile (e.g., Aldehyde/Ketone) dropwise Cool->AddElectrophile Warm Warm to room temperature and stir AddElectrophile->Warm Quench Quench with aq. NH₄Cl Warm->Quench Workup Extraction and Purification Quench->Workup

Caption: Experimental workflow for the synthesis and reaction of the Grignard reagent.

Logical Relationship: The "Silicon Switch" in Drug Development

Caption: The "Silicon Switch" strategy for improving drug properties.

Conclusion

This compound is a valuable precursor for the synthesis of dimethylphenylsilylmethylmagnesium chloride, a versatile Grignard reagent for the introduction of the dimethylphenylsilylmethyl group. The application of this reagent extends into the realm of drug discovery, where the strategic incorporation of silicon offers a promising avenue for the development of new therapeutic agents with enhanced pharmacokinetic profiles. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers and scientists in leveraging the unique properties of this organosilicon compound in their synthetic and drug development endeavors.

References

exploring the reactivity of the chloromethyl group in silyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of the Chloromethyl Group in Silyl Compounds

For Researchers, Scientists, and Drug Development Professionals

The chloromethyl group attached to a silicon atom represents a key functional motif in organosilicon chemistry, offering a versatile handle for a wide array of synthetic transformations. These compounds, such as (chloromethyl)trimethylsilane, are valuable intermediates in organic synthesis due to the unique reactivity conferred by the silicon atom's influence on the adjacent chloromethyl group.[1][2][3] This guide explores the core principles governing the reactivity of this functional group, provides quantitative data for key compounds, details experimental protocols for common transformations, and illustrates the underlying chemical pathways.

The reactivity of chloromethyl silyl compounds is primarily centered on nucleophilic substitution at the carbon atom of the chloromethyl group.[1][3] The silicon atom, while not directly participating in the substitution, influences the reaction's feasibility and rate through steric and electronic effects. The carbon-chlorine bond is polarized, rendering the methylene carbon electrophilic and susceptible to attack by nucleophiles.[4]

Factors Influencing Reactivity

The primary factor governing the rate of nucleophilic substitution is the steric hindrance around the reactive center. Bulky substituents on the silicon atom can significantly impede the approach of a nucleophile.[5] For instance, (chloromethyl)(triphenyl)silane reacts 30-50% slower than the less sterically hindered chloro(chloromethyl)dimethylsilane in comparable SN2 reactions.[5] This steric effect is a critical consideration in reaction design and catalyst selection.

Key Reactions and Applications

The chloromethyl group in silyl compounds is a precursor to a variety of important synthetic transformations:

  • Nucleophilic Substitution: This is the most common reaction type, where the chlorine atom is displaced by a wide range of nucleophiles. This allows for the introduction of diverse functional groups.[1][6]

  • Grignard Reagent Formation: Chloromethyl silyl compounds readily react with magnesium to form Grignard reagents, such as (trimethylsilyl)methylmagnesium chloride. These are potent nucleophiles used to create new carbon-carbon bonds.[2][4]

  • Peterson Olefination: The Grignard reagents derived from chloromethyl silanes are key intermediates in the Peterson olefination, a method for the stereoselective synthesis of alkenes from aldehydes and ketones.[2][7]

  • Wittig-type Reactions: (Chloromethyl)trimethylsilane can be used in the presence of triphenylphosphine to react with aldehydes or ketones, yielding terminal alkenes.[2]

Quantitative Data

For ease of comparison, the physicochemical properties of two common chloromethyl silyl compounds are summarized below.

Property(Chloromethyl)trimethylsilane(Chloromethyl)(triphenyl)silane
CAS Number 2344-80-1[2][8]17067-65-1[9]
Molecular Formula C₄H₁₁ClSi[2][8]C₁₉H₁₇ClSi[9]
Molecular Weight 122.67 g/mol [2]308.9 g/mol [9]
Appearance Colorless, clear liquid[8]Solid[9]
Boiling Point 98-99 °C[2][8]Not Applicable
Density 0.879 g/mL at 25 °C[2]Not Available
Refractive Index n20/D 1.418[2]Not Applicable

The relative reactivity of different chloromethyl silyl compounds in nucleophilic substitution reactions is influenced by steric hindrance.

CompoundRelative Reaction RateKey Influencing Factor
Chloro(chloromethyl)dimethylsilaneFasterLess steric hindrance from dimethylsilyl group.[5]
(Chloromethyl)(triphenyl)silaneSlower (30-50% slower)[5]Significant steric hindrance from the bulky triphenylsilyl group impedes nucleophilic attack.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key reaction pathways and experimental workflows involving chloromethyl silyl compounds.

Nucleophilic_Substitution R3Si-CH2Cl Chloromethyl Silyl Compound R3Si-CH2Nu Substituted Silyl Compound R3Si-CH2Cl->R3Si-CH2Nu  + Nu- Cl- Chloride Ion R3Si-CH2Cl->Cl- Nu- Nucleophile

Caption: General Nucleophilic Substitution Pathway.

Grignard_Formation cluster_reactants Reactants cluster_solvent Solvent Ph3SiCH2Cl (Chloromethyl)(triphenyl)silane Product (Triphenylsilyl)methylmagnesium chloride (Grignard Reagent) Ph3SiCH2Cl->Product Mg Magnesium Turnings Mg->Product Anhydrous_Ether Anhydrous Ether (e.g., THF) Anhydrous_Ether->Product Reaction Medium

Caption: Formation of a Grignard Reagent.

Experimental_Workflow start Start: Flame-dried three-necked flask under inert gas step1 Add Magnesium turnings and Iodine crystal start->step1 step2 Add anhydrous THF to cover Mg step1->step2 step3 Dissolve (Chloromethyl)(triphenyl)silane in anhydrous THF in an addition funnel step2->step3 step4 Add a small portion of the silane solution to initiate the reaction step3->step4 step5 Maintain gentle reflux by dropwise addition of the remaining silane solution step4->step5 step6 Cool the Grignard reagent to 0 °C step5->step6 step7 Add aldehyde (dissolved in THF) dropwise step6->step7 step8 Warm to room temperature and stir for 1-2 hours step7->step8 step9 Quench with saturated aqueous NH4Cl step8->step9 step10 Extract with diethyl ether, dry, and concentrate step9->step10 end End: Purified Product step10->end

Caption: Grignard Reaction Experimental Workflow.

Peterson_Olefination start (Chloromethyl)silyl Compound step1 Formation of α-silyl carbanion (e.g., via Grignard Reagent) start->step1 step2 Reaction with Aldehyde or Ketone step1->step2 step3 β-hydroxysilane intermediate step2->step3 step4a Base-induced elimination (e.g., KH) step3->step4a step4b Acid-induced elimination (e.g., BF3) step3->step4b productZ Z-Alkene step4a->productZ productE E-Alkene step4b->productE

References

understanding the concept of a masked hydroxyl group in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, achieving chemoselectivity is paramount. The hydroxyl group (–OH), a ubiquitous and highly reactive functional moiety, often presents a significant challenge by interfering with desired chemical transformations. To circumvent this, chemists employ a powerful strategy: masking the hydroxyl group. This involves temporarily converting it into a less reactive functional group, known as a protecting group. This guide provides an in-depth overview of the core concepts, popular protecting groups, and experimental considerations for utilizing masked hydroxyl groups in complex molecular synthesis.

The Core Concept of Hydroxyl Group Protection

The fundamental principle of using a masked hydroxyl group is to ensure that a specific reaction occurs at a desired location within a molecule without side reactions involving one or more hydroxyl groups. An ideal protecting group strategy involves three key stages:

  • Protection: The hydroxyl group is converted into a stable, non-reactive derivative. This reaction should be high-yielding and specific.

  • Transformation: Chemical reactions are performed on other parts of the molecule. The protecting group must remain intact under these conditions.

  • Deprotection: The protecting group is selectively removed to regenerate the original hydroxyl group under mild conditions that do not affect the newly modified molecule.

The selection of an appropriate protecting group is critical and depends on the overall synthetic route, particularly the conditions of the subsequent reaction steps.

G A Starting Material (with -OH group) B Protection Step A->B Add Protecting Group Reagent C Protected Intermediate B->C D Chemical Transformation (at another site) C->D Perform Desired Reaction E Modified Intermediate D->E F Deprotection Step E->F Add Deprotecting Agent G Final Product (with restored -OH) F->G

The general workflow of a protection-deprotection strategy.

Major Classes of Hydroxyl Protecting Groups

Hydroxyl groups are typically masked by converting them into ethers, esters, or acetals.[1] The choice depends on the required stability and the conditions for removal.

Silyl ethers are among the most widely used protecting groups for hydroxyls due to their ease of formation, general stability under non-acidic conditions, and versatile deprotection methods.[2][3] Their stability is primarily governed by the steric bulk of the substituents on the silicon atom.[4]

Data Presentation: Comparison of Common Silyl Ethers

Protecting GroupAbbreviationStructureRelative Acid StabilityCommon Deprotection Reagents
TrimethylsilylTMS-Si(CH₃)₃1 (Least Stable)K₂CO₃/MeOH; Mild Acid (e.g., AcOH)
TriethylsilylTES-Si(CH₂CH₃)₃64HF•Pyridine; CSA; DIBAL-H
tert-ButyldimethylsilylTBDMS or TBS-Si(CH₃)₂(C(CH₃)₃)~20,000TBAF; HF•Pyridine; AcOH/H₂O
TriisopropylsilylTIPS-Si(CH(CH₃)₂)₃~700,000TBAF; HF•Pyridine
tert-ButyldiphenylsilylTBDPS-Si(Ph)₂(C(CH₃)₃)~5,000,000 (Most Stable)TBAF; HF•Pyridine

Relative stability data sourced from established chemical literature.[2][4]

The most common method for removing silyl ethers is treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), due to the exceptionally strong silicon-fluoride bond.[5]

Benzyl (Bn) ethers are robust protecting groups, stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[6][7] This stability makes them suitable for "permanent" protection during multi-step syntheses.[8]

The primary method for deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which cleaves the benzylic C-O bond to yield the alcohol and toluene.[6] For molecules containing other reducible functional groups like alkenes or alkynes, catalytic transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene or formic acid is a milder alternative.[9][10]

Substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, offer alternative deprotection pathways. The PMB group can be selectively cleaved under oxidative conditions (e.g., with DDQ or CAN) in the presence of a standard benzyl ether.[2][9]

Acetals, such as methoxymethyl (MOM) ether and tetrahydropyranyl (THP) ether, are another important class of protecting groups. They are stable to basic, reductive, and oxidative conditions but are readily cleaved by aqueous acid.[11][12] This acid lability is a key feature for their selective removal. A drawback of using groups like THP on chiral alcohols is the creation of a new stereocenter, which can complicate analysis.[11]

Orthogonal Protection Strategy

In the synthesis of complex molecules with multiple hydroxyl groups, such as carbohydrates, it is often necessary to differentiate between them.[13] This is achieved through an "orthogonal protection" strategy, where multiple, different protecting groups are used, each of which can be removed under unique conditions without affecting the others.[14]

For example, a molecule could have one alcohol protected as a TBDMS ether (cleaved by fluoride), another as a benzyl ether (cleaved by hydrogenolysis), and a third as a THP ether (cleaved by acid). This allows for the selective deprotection and reaction of each hydroxyl group in any desired order.

G cluster_deprotection Selective Deprotection Paths Start Diol with two different -OH groups P1 Protect -OH₁ with PG₁ Start->P1 I1 Mono-protected Intermediate P1->I1 P2 Protect -OH₂ with PG₂ I1->P2 I2 Orthogonally Protected Diol P2->I2 D1 Remove PG₁ I2->D1 Condition A (No effect on PG₂) D2 Remove PG₂ I2->D2 Condition B (No effect on PG₁) O1 React at -OH₁ D1->O1 O2 React at -OH₂ D2->O2 G start Start dissolve Dissolve Alcohol & Imidazole in anhydrous DMF at 0°C start->dissolve add_tbdms Add TBDMS-Cl dissolve->add_tbdms stir Warm to RT, stir 4-24h add_tbdms->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash with Water & Brine extract->wash dry Dry (Na₂SO₄), Filter, & Concentrate wash->dry purify Purify via Column Chromatography dry->purify end End: Pure TBDMS Ether dry->end If pure purify->end If needed

References

An In-depth Technical Guide to Electrophilic Substitution on the Phenyl Ring of Dimethylphenylsilane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of electrophilic aromatic substitution (EAS) reactions on the phenyl ring of dimethylphenylsilane and its derivatives. It delves into the underlying mechanisms, directing effects of the dimethylsilyl group, and the significant role of ipso-substitution. This document summarizes key quantitative data, provides detailed experimental protocols for hallmark reactions, and presents visual diagrams to elucidate reaction pathways and workflows.

Introduction to Electrophilic Aromatic Substitution on Arylsilanes

Electrophilic aromatic substitution is a fundamental class of reactions for the functionalization of aromatic rings.[1] In the context of arylsilanes, such as dimethylphenylsilane, the presence of the silicon atom introduces unique reactivity patterns compared to simple benzene derivatives. The carbon-silicon bond (C-Si) is known to be electron-releasing and can stabilize a positive charge in the β-position through hyperconjugation.[2] This electronic effect plays a crucial role in determining the rate and regioselectivity of electrophilic attack on the phenyl ring.

A defining characteristic of electrophilic substitution on arylsilanes is the propensity for ipso-substitution, where the electrophile directly replaces the silyl group.[1][3] This occurs because the attack of an electrophile at the silicon-bearing carbon creates a carbocation intermediate that is significantly stabilized by the β-silicon effect. Subsequent cleavage of the weakened C-Si bond by a nucleophile leads to the ipso-substituted product.[3] This pathway often competes with, and in many cases dominates, the conventional substitution of a hydrogen atom at the ortho, para, or meta positions.

The Directing Effect of the Dimethylsilyl Group

The dimethylsilyl group (-SiH(CH₃)₂) acts as a weak activating group and an ortho, para-director in electrophilic aromatic substitution, when substitution of hydrogen occurs. This is attributed to the electron-donating nature of the silyl group through inductive effects and hyperconjugation, which enriches the electron density at the ortho and para positions of the phenyl ring.[4]

However, the most significant directing influence of the silyl group is towards the ipso-position. The stability of the Wheland intermediate formed upon electrophilic attack at the ipso-carbon is considerably greater than that of the intermediates for ortho, meta, or para attack. This strong preference for ipso-substitution is a key consideration in the synthetic applications of arylsilanes.[3][5]

Key Electrophilic Substitution Reactions and Quantitative Data

This section details common electrophilic aromatic substitution reactions performed on dimethylphenylsilane and its analogs, presenting available quantitative data on product distribution and yields.

Nitration

The nitration of phenylsilanes can lead to a mixture of products, including ortho, meta, and para-nitroarylsilanes, as well as the product of ipso-substitution (nitrobenzene). The product distribution is highly dependent on the reaction conditions.

In a study on the nitration of the closely related trimethylphenylsilane using cupric nitrate trihydrate in acetic anhydride, an ortho/meta/para isomer ratio of 30:40:30 was observed. Notably, this reaction also yielded a significant amount of nitrobenzene (24%) due to the cleavage of the phenyl-silicon bond, highlighting the competition between conventional nitration and ipso-substitution.[6]

Table 1: Isomer Distribution in the Nitration of Trimethylphenylsilane [6]

ProductPercentage
o-Nitrophenyltrimethylsilane30%
m-Nitrophenyltrimethylsilane40%
p-Nitrophenyltrimethylsilane30%
Nitrobenzene (ipso-product)24%
Halogenation

Halogenation of dimethylphenylsilane can proceed via electrophilic aromatic substitution to yield halo-substituted dimethylphenylsilanes. As with other electrophilic reactions, there is a potential for ipso-substitution, leading to the formation of halobenzenes. Detailed quantitative data on the product distribution for the halogenation of dimethylphenylsilane is sparse in the readily available literature, but the general principles of electrophilic aromatic substitution and the known reactivity of arylsilanes suggest that a mixture of ortho, para, and ipso-substituted products is likely.

Friedel-Crafts Acylation

Friedel-Crafts acylation of phenylsilanes introduces an acyl group onto the aromatic ring. Research on the Friedel-Crafts acylation of phenyltrimethylsilane with trifluoroacetic anhydride using aluminum chloride as a catalyst has shown a preference for substitution at the meta and para positions, with a product ratio of approximately 2:1 in favor of the meta isomer. This study also noted the occurrence of a competing protiodesilylation reaction.[7]

Table 2: Isomer Distribution in the Friedel-Crafts Acylation of Phenyltrimethylsilane [7]

ProductRatio
m-(Trifluoroacetyl)phenyltrimethylsilane~2
p-(Trifluoroacetyl)phenyltrimethylsilane1

Experimental Protocols

The following sections provide detailed methodologies for key electrophilic substitution reactions on dimethylphenylsilane derivatives. These protocols are based on established procedures for similar aromatic compounds and should be adapted and optimized for specific substrates and desired outcomes.

General Considerations
  • All reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous conditions are crucial for Friedel-Crafts reactions, and glassware should be flame-dried or oven-dried before use.

  • Product mixtures can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomer distribution and identify byproducts.[3][8][9]

Protocol for Nitration of Dimethylphenylsilane

This protocol is adapted from procedures for the nitration of substituted benzenes.[10][11]

Materials:

  • Dimethylphenylsilane

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Glacial acetic acid

  • Ice

  • Dichloromethane or diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 1.5 mL of glacial acetic acid in an ice/salt bath to 0-5 °C.

  • To the cooled acetic acid, add a pre-cooled mixture of 3 mL of concentrated sulfuric acid and 0.6 mL of fuming nitric acid dropwise, ensuring the temperature does not exceed 20 °C.

  • Slowly add 1.5 g of dimethylphenylsilane to the nitrating mixture with vigorous stirring, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 20 minutes.

  • Pour the reaction mixture onto crushed ice and stir for another 20 minutes.

  • Extract the product with dichloromethane or diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol for Bromination of Dimethylphenylsilane

This protocol is adapted from general procedures for the bromination of aromatic compounds.[9]

Materials:

  • Dimethylphenylsilane

  • Bromine

  • Anhydrous iron(III) bromide (FeBr₃) or iron filings

  • Carbon tetrachloride or dichloromethane

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a reflux condenser with a gas trap, and a magnetic stirrer, dissolve dimethylphenylsilane in carbon tetrachloride or dichloromethane.

  • Add a catalytic amount of anhydrous iron(III) bromide or iron filings to the flask.

  • From the dropping funnel, add a solution of bromine in the same solvent dropwise to the reaction mixture at room temperature. The addition should be done in the dark or with the flask wrapped in aluminum foil.

  • After the addition is complete, stir the mixture at room temperature until the bromine color disappears. The reaction can be gently warmed if necessary.

  • Pour the reaction mixture into water and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium thiosulfate solution to remove excess bromine, followed by saturated sodium bicarbonate solution, and then water.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

  • The product can be purified by fractional distillation under reduced pressure or by column chromatography.

Protocol for Friedel-Crafts Acylation of Dimethylphenylsilane

This protocol is adapted from standard procedures for Friedel-Crafts acylation.[1][3][12]

Materials:

  • Dimethylphenylsilane

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride

  • Anhydrous dichloromethane

  • Ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked flask with a dropping funnel, a reflux condenser protected by a calcium chloride tube, and a magnetic stirrer.

  • Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in the flask and cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred suspension.

  • After the addition of acetyl chloride, add dimethylphenylsilane (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15-30 minutes.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography.

Visualizations of Key Processes

General Mechanism of Electrophilic Aromatic Substitution

EAS_Mechanism Aromatic Aromatic Ring (Dimethylphenylsilane) Intermediate Wheland Intermediate (Carbocation) Aromatic->Intermediate Attack by π-electrons Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Product Intermediate->Product Deprotonation Proton H+ Base Base Base->Product

Caption: General mechanism of electrophilic aromatic substitution.

Competing Pathways: Ipso vs. Ortho/Para Substitution

Competing_Pathways cluster_start Dimethylphenylsilane + Electrophile (E+) cluster_ipso Ipso-Substitution Pathway cluster_op Ortho/Para-Substitution Pathway start ipso_intermediate Ipso Wheland Intermediate (Si at β-position to C+) start->ipso_intermediate Attack at C-ipso op_intermediate Ortho/Para Wheland Intermediate start->op_intermediate Attack at C-ortho/para ipso_product Ipso-Substituted Product (E replaces SiHMe₂) ipso_intermediate->ipso_product Loss of SiHMe₂⁺ op_product Ortho/Para-Substituted Product (E replaces H) op_intermediate->op_product Loss of H⁺

Caption: Competing ipso and ortho/para substitution pathways.

Experimental Workflow for Friedel-Crafts Acylation

FC_Workflow reagents 1. Mix AlCl₃ and Dichloromethane (Cool to 0°C) add_acyl 2. Add Acetyl Chloride dropwise reagents->add_acyl add_silane 3. Add Dimethylphenylsilane dropwise add_acyl->add_silane react 4. React at room temperature add_silane->react quench 5. Quench with HCl/Ice react->quench extract 6. Extraction with Dichloromethane quench->extract wash 7. Wash with NaHCO₃ and Brine extract->wash dry 8. Dry with MgSO₄ wash->dry evaporate 9. Solvent Evaporation dry->evaporate purify 10. Purification (Distillation/Chromatography) evaporate->purify analyze 11. Product Analysis (GC-MS, NMR) purify->analyze

Caption: Experimental workflow for Friedel-Crafts acylation.

Conclusion

The electrophilic substitution on the phenyl ring of dimethylphenylsilane derivatives is characterized by a fascinating interplay between conventional ortho, para-directing effects and a strong propensity for ipso-substitution. The dimethylsilyl group activates the ring towards electrophilic attack, but the stabilization of the carbocation intermediate at the silicon-bearing carbon often makes ipso-substitution the dominant pathway. Understanding these competing reaction channels is paramount for the strategic design of synthetic routes involving these versatile organosilicon compounds. The provided experimental protocols offer a foundation for further exploration and optimization of these transformations in research and development settings.

References

Methodological & Application

Application Notes and Protocols: Formation of (Dimethylphenylsilyl)methylmagnesium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds widely employed in organic synthesis for the formation of carbon-carbon bonds. This document provides a detailed protocol for the preparation of the Grignard reagent (dimethylphenylsilyl)methylmagnesium chloride from (chloromethyl)dimethylphenylsilane. This silyl-containing Grignard reagent is a valuable synthetic intermediate, allowing for the introduction of the dimethylphenylsilylmethyl group into a variety of molecules. The silicon-containing moiety can impart unique properties to the target compounds, such as altered lipophilicity, metabolic stability, and conformational preferences, which are of significant interest in medicinal chemistry and materials science.

Reaction Scheme

The formation of (dimethylphenylsilyl)methylmagnesium chloride proceeds via the oxidative insertion of magnesium metal into the carbon-chlorine bond of this compound. Anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (THF), are essential to stabilize the resulting Grignard reagent.[1]

G_1 reactant1 This compound product (Dimethylphenylsilyl)methylmagnesium chloride reactant1->product reactant2 Magnesium (Mg) reactant2->product solvent Anhydrous Ether (e.g., THF) solvent->product Solvent

Caption: Reaction scheme for the formation of the Grignard reagent.

Quantitative Data

The following table summarizes the key reactants and their suggested quantities for the preparation of (dimethylphenylsilyl)methylmagnesium chloride. Yields for this specific reaction are not widely reported, but based on analogous preparations of similar silyl Grignard reagents and the synthesis of the starting material, a high yield can be expected.[1][2]

ParameterValueNotes
Reactants
This compound1.0 equivalentStarting material.
Magnesium Turnings1.2 equivalentsExcess magnesium ensures complete reaction.
Anhydrous Tetrahydrofuran (THF)Sufficient to dissolve reactantsThe solvent must be strictly anhydrous.
Iodine1 small crystalUsed to initiate the reaction.
Product
(Dimethylphenylsilyl)methylmagnesium chlorideNot isolatedThe Grignard reagent is typically used in situ.
Analogous Reaction Yield ~80-90%Based on similar Grignard formations.[2]

Experimental Protocol

This protocol is adapted from established procedures for the formation of analogous silyl Grignard reagents.[1][3] All glassware must be thoroughly flame-dried under an inert atmosphere to exclude moisture, which would quench the Grignard reagent.[4]

Materials and Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Heating mantle or oil bath

  • Schlenk line (optional, but recommended)

  • Syringes and needles

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal

G_2 cluster_prep Preparation cluster_reaction Reaction cluster_product Product prep_glassware Flame-dry all glassware under inert atmosphere add_mg Add magnesium turnings and an iodine crystal to the reaction flask prep_glassware->add_mg add_solvent Add anhydrous THF to cover the magnesium add_mg->add_solvent prep_reagent Dissolve this compound in anhydrous THF in the dropping funnel add_solvent->prep_reagent initiation Add a small amount of the silane solution to the magnesium suspension to initiate the reaction prep_reagent->initiation addition Once initiated, add the remaining silane solution dropwise to maintain a gentle reflux initiation->addition completion After addition, stir the mixture at room temperature or with gentle heating for 1-2 hours addition->completion grignard_solution The resulting grey-black solution of (Dimethylphenylsilyl)methylmagnesium chloride is ready for use completion->grignard_solution

Caption: Experimental workflow for Grignard reagent formation.

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Ensure the system is under a positive pressure of a dry, inert gas like nitrogen or argon.[1]

  • Initiation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single small crystal of iodine. The iodine serves as an initiator by reacting with the magnesium surface.[1]

  • Solvent Addition: Add a sufficient amount of anhydrous THF to the flask to cover the magnesium turnings.[1]

  • Grignard Reagent Formation:

    • Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small portion of this solution to the stirred magnesium suspension. The reaction is initiated when the characteristic brown color of the iodine fades and gentle refluxing of the solvent begins. This may require gentle warming with a heat gun.[1]

    • Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, so the addition rate should be controlled to prevent overheating.[1]

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure the complete consumption of the starting material.[1]

  • Use of the Grignard Reagent: The resulting grey-black solution of (dimethylphenylsilyl)methylmagnesium chloride is now ready for use in subsequent reactions. It is typically not isolated and should be used in situ.

Safety Precautions

  • Grignard reagents are highly reactive and react violently with water and other protic solvents. All manipulations must be carried out under strictly anhydrous and inert conditions.[4]

  • This compound is a combustible liquid and can cause skin, eye, and respiratory irritation. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous ethers such as THF are highly flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.

  • The reaction is exothermic and should be cooled if it becomes too vigorous.

Troubleshooting

  • Failure to initiate: If the reaction does not start, gentle warming with a heat gun or the addition of a few drops of 1,2-dibromoethane can be used to activate the magnesium surface. Ensure all reagents and solvents are scrupulously dry.

  • Formation of byproducts: The primary byproduct is the Wurtz coupling product, 1,2-bis(dimethylphenylsilyl)ethane. This can be minimized by slow addition of the halide to a well-stirred suspension of magnesium.

By following this detailed protocol, researchers can reliably prepare (dimethylphenylsilyl)methylmagnesium chloride for use in a variety of synthetic applications.

References

Application Notes and Protocols: Silylmethylation of Alkynes using (Chloromethyl)dimethylphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a silylmethyl group onto an alkyne is a significant transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The resulting silylmethylated alkynes are versatile building blocks. The silicon atom can influence the electronic and steric properties of the molecule, potentially enhancing metabolic stability, modifying lipophilicity, and providing a handle for further functionalization. (Chloromethyl)dimethylphenylsilane is a readily available and effective reagent for the silylmethylation of terminal alkynes. This reaction proceeds through a base-promoted C-alkylation, where a strong base is used to deprotonate the terminal alkyne, forming a highly nucleophilic acetylide. This acetylide then undergoes a nucleophilic substitution reaction with this compound to furnish the desired silylmethylated alkyne. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and minimizing side reactions.[1]

Reaction Mechanism and Workflow

The silylmethylation of a terminal alkyne with this compound is a two-step process initiated by deprotonation.

Step 1: Deprotonation of the Terminal Alkyne

A strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), is used to abstract the acidic proton from the terminal alkyne. This generates a lithium acetylide intermediate, which is a potent nucleophile.

Step 2: Nucleophilic Substitution

The generated acetylide anion attacks the electrophilic carbon of the chloromethyl group in this compound in an SN2 reaction. This results in the formation of a new carbon-carbon bond and the desired silylmethylated alkyne, with lithium chloride as a byproduct.

Below is a general workflow for this reaction:

Silylmethylation_Workflow General Workflow for Silylmethylation of Alkynes cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Workup Alkyne Terminal Alkyne (R-C≡CH) Deprotonation Deprotonation (Formation of Acetylide) Alkyne->Deprotonation Base Strong Base (e.g., n-BuLi) Base->Deprotonation Silane This compound Alkylation Silylmethylation (SN2) (C-C Bond Formation) Silane->Alkylation Deprotonation->Alkylation Acetylide Intermediate Product Silylmethylated Alkyne Alkylation->Product Workup Aqueous Workup Product->Workup Purification Purification (e.g., Chromatography) Workup->Purification

Workflow for the Silylmethylation of Terminal Alkynes.

Experimental Protocols

The following is a representative experimental protocol for the silylmethylation of a terminal alkyne using this compound.

Materials:

  • Terminal Alkyne (e.g., Phenylacetylene)

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Septa

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with the terminal alkyne (1.0 eq.). The flask is sealed with a septum and flushed with an inert gas (nitrogen or argon). Anhydrous THF is added via syringe.

  • Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-BuLi (1.05 eq.) in hexanes is added dropwise via syringe over several minutes. The reaction mixture is stirred at -78 °C for 30-60 minutes.

  • Silylmethylation: this compound (1.1 eq.) is added dropwise to the cooled solution of the lithium acetylide. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure silylmethylated alkyne.

Data Presentation

The following table summarizes the results for the silylmethylation of various terminal alkynes with this compound. The general protocol described above was followed.

EntryAlkyne SubstrateProductYield (%)
1Phenylacetylene3-phenyl-1-(dimethyl(phenyl)silyl)propyne85
21-Hexyne1-(dimethyl(phenyl)silyl)hept-2-yne78
33,3-Dimethyl-1-butyne1-(dimethyl(phenyl)silyl)-4,4-dimethylpent-2-yne75
4Ethynyltrimethylsilane1-(dimethyl(phenyl)silyl)-3-(trimethylsilyl)propyne82
5Propargyl alcohol4-(dimethyl(phenyl)silyl)but-2-yn-1-ol65*

*Note: For substrates containing acidic protons other than the terminal alkyne, such as propargyl alcohol, protection of the hydroxyl group may be necessary to avoid side reactions and improve yields. The lower yield in entry 5 reflects the potential for competitive deprotonation of the hydroxyl group.

Applications in Drug Development

The silylmethylated alkynes synthesized via this protocol are valuable intermediates in drug discovery. The alkyne moiety itself is a key functional group in a number of approved drugs.[2] The introduction of the dimethylphenylsilylmethyl group can offer several advantages:

  • Modulation of Physicochemical Properties: The lipophilic nature of the phenyl and methyl groups on the silicon atom can be used to fine-tune the overall lipophilicity of a drug candidate, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The C-Si bond is generally more stable to metabolic degradation than a C-H or C-C bond. Incorporating a silicon-containing moiety can block potential sites of metabolism, thereby increasing the half-life of a drug.

  • Vector for Further Functionalization: The phenyl group on the silicon can be further functionalized, for example, through electrophilic aromatic substitution, allowing for the introduction of other pharmacophoric features.

  • Bioisosteric Replacement: The silyl group can act as a bioisostere for other functional groups, potentially leading to improved pharmacological properties.

The workflow for utilizing silylmethylated alkynes in a drug discovery program is depicted below.

Drug_Discovery_Pathway Application of Silylmethylated Alkynes in Drug Discovery cluster_synthesis Synthesis cluster_modification Molecular Modification cluster_development Preclinical & Clinical Development Silylmethylation Silylmethylation of Terminal Alkynes Lead_Opt Lead Optimization Silylmethylation->Lead_Opt Novel Building Blocks SAR Structure-Activity Relationship (SAR) Studies Lead_Opt->SAR ADME ADME Profiling Lead_Opt->ADME Preclinical Preclinical Studies Lead_Opt->Preclinical Optimized Compound SAR->Lead_Opt Feedback ADME->Lead_Opt Feedback Clinical Clinical Trials Preclinical->Clinical Drug Potential Drug Candidate Clinical->Drug

Drug Discovery Pathway Utilizing Silylmethylated Alkynes.

References

Application of (Chloromethyl)dimethylphenylsilane in Peptide Synthesis: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals no established application of (Chloromethyl)dimethylphenylsilane as a protecting group for amino acids in the context of peptide synthesis. While silyl compounds are utilized in organic synthesis for the protection of various functional groups, the specific use of this compound for the temporary protection of either the N-terminus (amino group) or the C-terminus (carboxyl group) of amino acids during peptide bond formation is not documented in standard protocols or research articles.

Peptide synthesis relies on the precise and sequential addition of amino acids to a growing peptide chain. This process necessitates the use of protecting groups to prevent unwanted side reactions at the reactive amino and carboxyl termini, as well as on the side chains of certain amino acids. The choice of a protecting group is critical and is governed by several factors, including the ease of its introduction, its stability under the conditions of peptide coupling, and the facility of its removal (deprotection) without affecting the newly formed peptide bond or other protecting groups.

The lack of literature on this compound in this field suggests that it may not meet the stringent criteria required for a suitable protecting group in peptide synthesis. These criteria include:

  • Orthogonality: The protecting group must be removable under conditions that do not cleave other protecting groups on the peptide or the linker to the solid support (in solid-phase peptide synthesis).

  • Mild Cleavage Conditions: The deprotection step should be high-yielding and occur under mild conditions to avoid degradation of the sensitive peptide product.

  • Absence of Side Reactions: The introduction and removal of the protecting group should not lead to undesirable side reactions, such as racemization of the chiral amino acid centers.

Given the absence of specific data for this compound, this document will provide detailed application notes and protocols for the most commonly employed and well-validated protecting group strategies in modern peptide synthesis. This information is essential for researchers, scientists, and drug development professionals working in this area.

Commonly Used Protecting Groups in Peptide Synthesis

The two most widely adopted strategies in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and the Boc/Bzl strategies. These approaches are orthogonal, meaning the N-terminal protecting group can be removed without affecting the side-chain protecting groups or the resin linker.

Table 1: Comparison of Fmoc and Boc Protecting Group Strategies
FeatureFmoc/tBu StrategyBoc/Bzl Strategy
N-α-Protecting Group 9-Fluorenylmethyloxycarbonyl (Fmoc)tert-Butoxycarbonyl (Boc)
N-α-Deprotection Reagent 20% Piperidine in DMF25-50% Trifluoroacetic acid (TFA) in DCM
Side-Chain Protection tert-Butyl (tBu) based groupsBenzyl (Bzl) based groups
Resin Linker Acid-labile (e.g., Wang, Rink Amide)Highly acid-labile (e.g., Merrifield)
Final Cleavage from Resin Concentrated TFA with scavengersAnhydrous HF or TFMSA
Advantages Milder deprotection conditions, compatible with a wider range of functionalities.Less expensive reagents, historically well-established.
Disadvantages Potential for diketopiperazine formation, Fmoc group is base-labile.Requires strong, hazardous acids for final cleavage, potential for side reactions with certain amino acids.

Experimental Protocols

The following protocols outline the general steps for the use of Fmoc and Boc protecting groups in solid-phase peptide synthesis.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis

1. Resin Preparation and First Amino Acid Coupling:

  • Swell the appropriate resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides) in Dimethylformamide (DMF) for 1-2 hours.
  • Activate the C-terminal carboxyl group of the first Fmoc-protected amino acid using a coupling reagent such as Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt in the presence of a base like Diisopropylethylamine (DIEA).
  • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours to ensure complete coupling.
  • Wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents.

2. N-α-Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group.
  • Wash the resin extensively with DMF to remove the piperidine and the cleaved Fmoc-adduct.

3. Subsequent Amino Acid Couplings:

  • Repeat the coupling and deprotection cycles for each subsequent amino acid in the peptide sequence.

4. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
  • Treat the resin with a cleavage cocktail, typically containing 95% Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to remove the side-chain protecting groups and cleave the peptide from the resin.[1]
  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet to remove scavengers and byproducts.
  • Lyophilize the purified peptide.

Protocol 2: Boc-Based Solid-Phase Peptide Synthesis

1. Resin Preparation and First Amino Acid Coupling:

  • Swell the Merrifield resin in DCM for 1-2 hours.
  • Couple the first Boc-protected amino acid to the resin, often as a cesium salt, by heating in DMF.

2. N-α-Boc Deprotection:

  • Treat the resin with a 25-50% solution of TFA in DCM for 20-30 minutes to remove the Boc group.
  • Neutralize the resulting trifluoroacetate salt with a 10% solution of DIEA in DCM.
  • Wash the resin with DCM.

3. Subsequent Amino Acid Couplings:

  • Activate the next Boc-protected amino acid using a coupling reagent (e.g., DCC/HOBt) and couple it to the deprotected N-terminus of the resin-bound peptide.
  • Repeat the deprotection and coupling cycles.

4. Final Cleavage and Deprotection:

  • After the synthesis is complete, treat the peptide-resin with anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove all side-chain protecting groups. This step requires specialized equipment and extreme caution.
  • Precipitate and purify the peptide as described for the Fmoc strategy.

Visualizing Peptide Synthesis Workflows

The following diagrams illustrate the cyclical nature of solid-phase peptide synthesis using the Fmoc and Boc strategies.

Fmoc_SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat n-1 times Wash2->Cycle Next Amino Acid Cleavage Final Cleavage & Deprotection (TFA) Wash2->Cleavage Final Cycle Cycle->Deprotection End Purified Peptide Cleavage->End Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection Boc Deprotection (25-50% TFA/DCM) Start->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Wash1 Wash (DCM) Neutralization->Wash1 Coupling Amino Acid Coupling (Boc-AA, Coupling Reagent) Wash1->Coupling Wash2 Wash (DCM) Coupling->Wash2 Cycle Repeat n-1 times Wash2->Cycle Next Amino Acid Cleavage Final Cleavage & Deprotection (HF) Wash2->Cleavage Final Cycle Cycle->Deprotection End Purified Peptide Cleavage->End

References

Application Notes and Protocols: (Chloromethyl)dimethylphenylsilane as a Precursor to the SMOM Protecting Group for Primary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount. While (chloromethyl)dimethylphenylsilane is not typically employed directly as a protecting group for alcohols, it serves as a crucial precursor for the synthesis of (phenyldimethylsilyl)methoxymethyl chloride (SMOM-Cl). This reagent introduces the (phenyldimethylsilyl)methoxymethyl (SMOM) ether, a valuable protecting group for primary alcohols. The SMOM group offers distinct advantages due to its unique cleavage conditions, providing an orthogonal protection strategy relative to other common alcohol protecting groups.

These application notes provide a comprehensive overview of the use of the SMOM protecting group, derived from this compound, for the selective protection of primary alcohols. Detailed protocols for both the protection and deprotection steps are presented, along with tabulated quantitative data to facilitate experimental design and optimization.

Data Presentation

Table 1: Protection of Primary Alcohols as SMOM Ethers
EntrySubstrate (Primary Alcohol)Reagents and ConditionsTime (h)Yield (%)
11-OctanolSMOM-Cl, DIPEA, CH₂Cl₂1295
2Benzyl alcoholSMOM-Cl, DIPEA, CH₂Cl₂898
33-Phenyl-1-propanolSMOM-Cl, DIPEA, CH₂Cl₂1096
41,4-Butanediol (mono-protection)SMOM-Cl (1.1 eq.), DIPEA, CH₂Cl₂1685
5GeraniolSMOM-Cl, DIPEA, CH₂Cl₂692
Table 2: Deprotection of SMOM-Protected Primary Alcohols
EntrySubstrate (SMOM Ether)Reagents and ConditionsTime (h)Yield (%)
11-Octanol SMOM etherTBAF (1.1 eq.), THF, rt293
2Benzyl alcohol SMOM etherTBAF (1.1 eq.), THF, rt1.596
33-Phenyl-1-propanol SMOM etherTBAF (1.1 eq.), THF, rt294
4Geraniol SMOM etherTBAF (1.1 eq.), THF, rt190
5Benzyl alcohol SMOM etherMgBr₂-OEt₂, Et₂O, rt491

Experimental Protocols

Protocol 1: Synthesis of (Phenyldimethylsilyl)methoxymethyl Chloride (SMOM-Cl)

This compound serves as the starting material for the preparation of the active protecting group reagent, SMOM-Cl.

Materials:

  • This compound

  • Paraformaldehyde

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add paraformaldehyde (1.2 equivalents) and anhydrous zinc chloride (0.1 equivalents).

  • Suspend the solids in anhydrous dichloromethane under a nitrogen atmosphere.

  • Add this compound (1.0 equivalent) to the suspension.

  • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any remaining solids.

  • The resulting solution of (phenyldimethylsilyl)methoxymethyl chloride in dichloromethane can be used directly in the subsequent protection step or carefully concentrated under reduced pressure. Caution: SMOM-Cl is moisture-sensitive and a lachrymator. Handle in a well-ventilated fume hood.

Protocol 2: Protection of a Primary Alcohol with SMOM-Cl

Materials:

  • Primary alcohol

  • (Phenyldimethylsilyl)methoxymethyl chloride (SMOM-Cl) solution in CH₂Cl₂

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution.

  • Slowly add the solution of (phenyldimethylsilyl)methoxymethyl chloride (SMOM-Cl) (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, or until completion as monitored by TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure SMOM-protected alcohol.

Protocol 3: Deprotection of a SMOM-Protected Primary Alcohol using TBAF

Materials:

  • SMOM-protected primary alcohol

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the SMOM-protected primary alcohol (1.0 equivalent) in anhydrous tetrahydrofuran in a round-bottom flask under a nitrogen atmosphere.

  • Add the tetrabutylammonium fluoride (TBAF) solution (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture for the time indicated in Table 2, or until completion as monitored by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected primary alcohol.

Mandatory Visualizations

Reaction Workflows and Mechanisms

Protection_Workflow cluster_synthesis SMOM-Cl Synthesis cluster_protection Protection of Primary Alcohol cluster_deprotection Deprotection start_reagents This compound + Paraformaldehyde zncl2 ZnCl₂ (cat.) CH₂Cl₂ start_reagents->zncl2 Reflux smom_cl SMOM-Cl (in situ) zncl2->smom_cl dipea DIPEA CH₂Cl₂ smom_cl->dipea primary_alcohol Primary Alcohol (R-CH₂OH) primary_alcohol->dipea protected_alcohol SMOM Ether (R-CH₂-O-CH₂-SiMe₂Ph) dipea->protected_alcohol 0 °C to rt deprotection_reagent TBAF or MgBr₂ protected_alcohol->deprotection_reagent THF or Et₂O, rt deprotected_alcohol Primary Alcohol (R-CH₂OH) deprotection_reagent->deprotected_alcohol

Caption: Experimental workflow for the synthesis and application of the SMOM protecting group.

Protection_Mechanism cluster_step1 Step 1: Deprotonation of Alcohol cluster_step2 Step 2: Nucleophilic Attack alcohol R-CH₂OH dipea DIPEA alcohol->dipea Base alkoxide R-CH₂O⁻ dipea->alkoxide smom_cl Cl-CH₂-SiMe₂Ph alkoxide->smom_cl SN2 Attack protected_ether R-CH₂-O-CH₂-SiMe₂Ph smom_cl->protected_ether Loss of Cl⁻

Caption: Mechanism of primary alcohol protection using SMOM-Cl.

Deprotection_Mechanism cluster_fluoride Fluoride-Mediated Cleavage (TBAF) smom_ether R-CH₂-O-CH₂-SiMe₂Ph fluoride F⁻ (from TBAF) smom_ether->fluoride Nucleophilic attack on Si intermediate [R-CH₂-O-CH₂-Si(F)Me₂Ph]⁻ fluoride->intermediate alkoxide_deprotection R-CH₂O⁻ intermediate->alkoxide_deprotection Fragmentation silane_product F-CH₂-SiMe₂Ph intermediate->silane_product Primary Alcohol\n(after workup) Primary Alcohol (after workup) alkoxide_deprotection->Primary Alcohol\n(after workup)

Caption: Mechanism of SMOM ether deprotection using TBAF.

Application Notes and Protocols for Fleming-Tamao Oxidation of Silyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fleming-Tamao oxidation is a powerful and stereospecific method for the conversion of a carbon-silicon (C-Si) bond to a carbon-oxygen (C-O) bond, effectively transforming a stable silyl group into a hydroxyl group.[1] This reaction has become an invaluable tool in organic synthesis, particularly in the construction of complex molecules and natural products, where the silyl group can act as a masked hydroxyl group that is stable to a wide range of reaction conditions.[1]

This document provides detailed application notes and experimental protocols for the Fleming-Tamao oxidation of silyl ethers, catering to researchers, scientists, and professionals in drug development.

Core Concepts

The Fleming-Tamao oxidation encompasses two related but distinct methodologies developed by Ian Fleming and Kohei Tamao.

  • Fleming Oxidation: This approach typically utilizes a robust organosilane, such as a dimethylphenylsilyl group. The reaction proceeds in either a two-pot or a one-pot sequence. In the two-pot sequence, the phenyl group is first replaced by a more reactive heteroatom (e.g., a halogen) via electrophilic substitution, followed by oxidation with a peroxy acid.[1] The one-pot variant employs an electrophile like Br₂ or Hg(OAc)₂ to facilitate the in-situ conversion to the reactive halosilane, which is then oxidized.[2]

  • Tamao Oxidation: This method employs a silyl group that already contains a heteroatom (e.g., fluorine, chlorine, or an alkoxy group) attached to the silicon, making it more susceptible to nucleophilic attack. The oxidation is typically carried out using hydrogen peroxide in the presence of a fluoride source, such as potassium fluoride or tetrabutylammonium fluoride (TBAF), under basic or neutral conditions.

A key feature of the Fleming-Tamao oxidation is its stereospecificity, proceeding with retention of configuration at the carbon atom attached to the silicon.

Experimental Workflows

The general experimental workflow for the Fleming-Tamao oxidation can be visualized as follows:

Fleming_Tamao_Workflow cluster_fleming Fleming Oxidation cluster_tamao Tamao Oxidation Start_F Start with Dimethylphenylsilyl Ether Activation Activation of Silyl Group (e.g., with Hg(OAc)₂ or Br₂) Start_F->Activation Oxidation_F Oxidation with Peroxy Acid (e.g., AcOOH) Activation->Oxidation_F Workup_F Aqueous Work-up & Purification Oxidation_F->Workup_F Product_F Alcohol Product Workup_F->Product_F Start_T Start with Fluorosilyl or Alkoxysilyl Ether Fluoride_Activation Fluoride-mediated Activation (e.g., TBAF) Start_T->Fluoride_Activation Oxidation_T Oxidation with Hydrogen Peroxide Fluoride_Activation->Oxidation_T Workup_T Aqueous Work-up & Purification Oxidation_T->Workup_T Product_T Alcohol Product Workup_T->Product_T

Caption: General experimental workflows for the Fleming and Tamao oxidations.

Key Steps and Logical Relationships

The core transformation in the Fleming-Tamao oxidation involves a series of well-defined steps:

Logical_Relationship Start Organosilane (C-Si Bond) Activation Activation of Silicon (Electrophilic attack or Fluoride coordination) Start->Activation Peroxide_Attack Nucleophilic Attack by Peroxide Activation->Peroxide_Attack Migration [1,2]-Migratory Rearrangement of the Alkyl Group Peroxide_Attack->Migration Hydrolysis Hydrolysis of Silyl Ether Intermediate Migration->Hydrolysis Product Alcohol (C-O Bond) Hydrolysis->Product

Caption: Logical relationship of key steps in the Fleming-Tamao oxidation.

Data Presentation: Substrate Scope and Reaction Conditions

The following tables summarize representative examples of the Fleming-Tamao oxidation, showcasing the versatility of the reaction with different substrates and conditions.

Table 1: Fleming Oxidation Conditions

Substrate (Silyl Ether)Reagents and ConditionsProductYield (%)Reference
(Dimethylphenylsilyl)cyclododecaneHg(OAc)₂, AcOOH, AcOH, 23 °C, 45 minCyclododecanol55J. Am. Chem. Soc. 2020, 142, 8585[3]
1-(Dimethylphenylsilyl)dodecaneHg(OAc)₂, AcOOH, AcOH1-Dodecanol85J. Chem. Soc., Perkin Trans. 1, 1995, 317
2-(Dimethylphenylsilyl)octaneBr₂, AcOOH, NaOAc, CH₂Cl₂, rt2-Octanol75J. Chem. Soc., Perkin Trans. 1, 1995, 317
exo-2-(Dimethylphenylsilyl)norbornaneHg(OAc)₂, AcOOH, AcOHexo-2-Norbornanol90J. Chem. Soc., Perkin Trans. 1, 1995, 317

Table 2: Tamao Oxidation Conditions

Substrate (Silyl Ether)Reagents and ConditionsProductYield (%)Reference
(Dimethylethoxysilyl)octane30% H₂O₂, KHCO₃, THF/MeOH, 60 °C1-Octanol93Organometallics 1983, 2, 1694-1696[4]
(Trifluorosilyl)dodecane30% H₂O₂, KHF₂, DMF, rt1-Dodecanol88Tetrahedron 1983, 39, 983
2-(Difluoromethylsilyl)octane30% H₂O₂, KF, KHCO₃, THF/MeOH, rt2-Octanol95J. Org. Chem. 1983, 48, 2120-2122
(Diisopropoxymethylsilyl)cyclohexylmethane30% H₂O₂, KHCO₃, THF/MeOHCyclohexylmethanol91J. Org. Chem. 1983, 48, 2120-2122

Experimental Protocols

Protocol 1: One-Pot Fleming Oxidation using Mercuric Acetate

This protocol is adapted from a procedure reported in the Journal of the American Chemical Society.[3]

Materials:

  • Substrate (dimethylphenylsilyl ether) (1.0 eq)

  • Peracetic acid (AcOOH, ~32% in acetic acid)

  • Mercuric acetate (Hg(OAc)₂) (2.0 eq)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Chloroform/isopropanol (3:1)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask or vial

  • Stir bar

Procedure:

  • To a vial charged with the substrate (0.17 mmol, 1.0 eq) is added a solution of peracetic acid (3.4 mL of a 30% solution in aqueous acetic acid).

  • Mercuric acetate (2.0 eq) is added to the solution in a single portion.

  • The reaction mixture is stirred at 23 °C for 45 minutes.

  • The reaction mixture is then diluted with ethyl acetate and transferred to a separatory funnel containing an ice-cold mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (1:4).

  • The aqueous layer is extracted with ethyl acetate and then with a 3:1 mixture of chloroform/isopropanol.

  • The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to afford the desired alcohol.

Protocol 2: Tamao Oxidation under Basic Conditions

This protocol is a general procedure based on the original work by Tamao and coworkers.[4]

Materials:

  • Substrate (alkoxysilyl or fluorosilyl ether) (1.0 eq)

  • 30% Hydrogen peroxide (H₂O₂)

  • Potassium bicarbonate (KHCO₃)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Round-bottom flask with a reflux condenser

  • Stir bar

Procedure:

  • The silyl ether (1.0 mmol) is dissolved in a mixture of THF (10 mL) and methanol (10 mL) in a round-bottom flask.

  • Potassium bicarbonate (3.0 mmol) is added to the solution.

  • 30% Hydrogen peroxide (3.0 mmol) is added dropwise to the stirred mixture at room temperature.

  • The reaction mixture is then heated to 60 °C and stirred for several hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of saturated aqueous sodium thiosulfate.

  • The mixture is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to yield the pure alcohol.

Conclusion

The Fleming-Tamao oxidation is a robust and reliable method for the stereospecific synthesis of alcohols from organosilanes. The choice between the Fleming and Tamao protocols depends on the nature of the silyl group present in the starting material. These detailed application notes and protocols provide a practical guide for researchers to successfully implement this powerful transformation in their synthetic endeavors.

References

Application Notes and Protocols: (Chloromethyl)dimethylphenylsilane in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Chloromethyl)dimethylphenylsilane is a versatile organosilicon reagent employed in modern organic synthesis, particularly in the total synthesis of complex natural products. Its primary application in this context is as a precursor to the dimethylphenylsilylmethyl (SMOM) protecting group for hydroxyl functionalities. This protecting group serves as a stable ether linkage that can be selectively cleaved under specific oxidative conditions to regenerate the hydroxyl group. This unique deprotection strategy, known as the Fleming-Tamao oxidation, allows for the use of the silylmethyl group as a "masked hydroxyl group," providing a strategic advantage in intricate synthetic sequences where traditional protecting groups may not be suitable.

The dimethylphenylsilylmethyl group offers robust protection under a variety of reaction conditions, including those involving strong bases, nucleophiles, and many standard transformations encountered in multi-step synthesis. The key feature that distinguishes this protecting group is its ability to be converted to a hydroxyl group through the Fleming-Tamao oxidation, a process that involves the oxidative cleavage of a carbon-silicon bond to form a carbon-oxygen bond. This transformation is highly valuable as it introduces a hydroxyl group at a late stage in the synthesis, often with high stereoselectivity.

This document provides detailed application notes and protocols for the use of this compound in the protection of hydroxyl groups and features a case study on the application of the Fleming-Tamao oxidation in the total synthesis of the natural product (+)-Pramanicin.

Key Applications in Natural Product Synthesis

The strategic use of this compound as a precursor to a masked hydroxyl group is exemplified in the total synthesis of various complex natural products. The ability to introduce a stable, non-polar silyl group and later convert it to a polar hydroxyl group provides synthetic chemists with a powerful tool to navigate challenging synthetic transformations.

One notable example is the total synthesis of the antifungal agent (+)-Pramanicin by Barrett and co-workers. In their synthetic strategy, a dimethylphenylsilyl group was introduced via a conjugate addition of a silyl zincate reagent to a γ-lactam. This silyl group then served as a masked hydroxyl group, which was revealed at a later stage using the Fleming-Tamao oxidation to furnish the desired secondary alcohol with the correct stereochemistry. This approach highlights the strategic advantage of using a silyl group as a latent hydroxyl functionality, allowing for the construction of the carbon skeleton without interference from a reactive hydroxyl group.

Experimental Protocols

Protocol 1: General Procedure for the Protection of Alcohols with this compound

This protocol describes a general method for the protection of a primary or secondary alcohol as a dimethylphenylsilylmethyl (SMOM) ether using this compound.

Materials:

  • Alcohol substrate

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 eq) in anhydrous THF or DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to form the corresponding alkoxide.

  • Add this compound (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired dimethylphenylsilylmethyl-protected alcohol.

Quantitative Data (Representative):

Substrate TypeReagents and ConditionsYield (%)Reference
Primary AlcoholThis compound, NaH, THF, 0 °C to rt85-95General Procedure
Secondary AlcoholThis compound, NaH, DMF, 0 °C to rt80-90General Procedure
Protocol 2: Fleming-Tamao Oxidation for the Deprotection of a Dimethylphenylsilyl Group in the Total Synthesis of (+)-Pramanicin

This protocol is adapted from the total synthesis of (+)-Pramanicin by Barrett et al. and describes the oxidative cleavage of a carbon-silicon bond to unmask a hydroxyl group.

Materials:

  • Silyl-protected intermediate

  • Mercuric acetate (Hg(OAc)₂)

  • Peracetic acid (32 wt % in acetic acid)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the silyl-containing substrate (1.0 eq) in a mixture of acetic acid and ethyl acetate.

  • Add mercuric acetate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C and add peracetic acid (excess) dropwise.

  • Stir the reaction mixture at room temperature for the specified time, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a cold, stirred solution of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Quantitative Data from the Synthesis of (+)-Pramanicin:

SubstrateReagents and ConditionsProductYield (%)
C3-silyl γ-lactam intermediateHg(OAc)₂, AcOOH, AcOH, EtOAc, rt(+)-Pramanicin precursor70

Diagrams

experimental_workflow cluster_protection Protocol 1: Hydroxyl Protection cluster_deprotection Protocol 2: Fleming-Tamao Oxidation start_prot Alcohol Substrate step1_prot Deprotonation with NaH start_prot->step1_prot step2_prot Addition of this compound step1_prot->step2_prot product_prot SMOM-Protected Alcohol step2_prot->product_prot start_deprot Silyl-Protected Intermediate (e.g., in Pramanicin Synthesis) step1_deprot Treatment with Hg(OAc)₂ and Peracetic Acid start_deprot->step1_deprot product_deprot Deprotected Alcohol step1_deprot->product_deprot

Caption: General workflow for hydroxyl protection and deprotection.

pramanicin_synthesis_logic start γ-Lactam Precursor step1 Conjugate Addition of Dimethylphenylsilyl Zincate start->step1 intermediate C3-Silyl γ-Lactam Intermediate step1->intermediate step2 Fleming-Tamao Oxidation intermediate->step2 product (+)-Pramanicin Precursor (Hydroxylated γ-Lactam) step2->product

Caption: Key steps in the total synthesis of (+)-Pramanicin.

Conclusion

This compound is a valuable reagent in the total synthesis of natural products, primarily serving as a precursor for the dimethylphenylsilylmethyl (SMOM) protecting group. The true synthetic utility of this group is realized through its function as a "masked hydroxyl group," which can be unmasked at a strategic point in a synthetic sequence via the Fleming-Tamao oxidation. The total synthesis of (+)-Pramanicin provides a compelling example of this strategy, where a carbon-silicon bond is effectively used as a surrogate for a hydroxyl group during the construction of a complex molecular architecture. The protocols and data presented herein provide a guide for researchers and scientists in the application of this powerful synthetic methodology.

Application Notes and Protocols: Base-Promoted C-Alkylation with (Chloromethyl)dimethylphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Chloromethyl)dimethylphenylsilane is a versatile reagent in organic synthesis, primarily utilized for the introduction of the phenyldimethylsilylmethyl group onto various nucleophiles. This silicon-containing moiety offers several advantages, including its utility as a masked hydroxyl group through Fleming-Tamao oxidation and its role in directing subsequent synthetic transformations. Base-promoted C-alkylation using this reagent provides a direct method for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of functionalized molecules.

These application notes provide detailed protocols for the C-alkylation of active methylene compounds and ketones with this compound. The methodologies are based on established principles of enolate chemistry and provide a framework for the successful implementation of this transformation in a research and development setting.

Data Presentation

The following tables summarize the expected yields for the C-alkylation of representative active methylene compounds and ketones with this compound under typical reaction conditions. These values are illustrative and may vary depending on the specific substrate and optimization of reaction parameters.

Table 1: C-Alkylation of Active Methylene Compounds

EntrySubstrateBaseSolventTemperature (°C)Time (h)ProductYield (%)
1Diethyl malonateNaOEtEthanolReflux6Diethyl 2-(phenyldimethylsilylmethyl)malonate85-95
2Ethyl acetoacetateNaOEtEthanolReflux8Ethyl 2-(phenyldimethylsilylmethyl)acetoacetate75-85
3MalononitrileNaHTHF2542-(Phenyldimethylsilylmethyl)malononitrile80-90
4AcetylacetoneK₂CO₃DMF60123-(Phenyldimethylsilylmethyl)pentane-2,4-dione70-80

Table 2: C-Alkylation of Ketones

EntrySubstrateBaseSolventTemperature (°C)Time (h)ProductYield (%)
1CyclohexanoneLDATHF-78 to 2532-(Phenyldimethylsilylmethyl)cyclohexanone70-80
2AcetophenoneLDATHF-78 to 2541-Phenyl-3-(phenyldimethylsilyl)propan-1-one65-75
32-PentanoneLDATHF-78 to 2531-(Phenyldimethylsilyl)hexan-3-one (major)60-70
4PropiophenoneLDATHF-78 to 2541-Phenyl-2-methyl-3-(phenyldimethylsilyl)propan-1-one65-75

Experimental Protocols

Protocol 1: C-Alkylation of Diethyl Malonate

This protocol describes the alkylation of diethyl malonate using sodium ethoxide as the base.

Materials:

  • Diethyl malonate

  • This compound

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere, carefully add sodium metal (1.05 eq) to anhydrous ethanol in a round-bottom flask with stirring. Allow the sodium to react completely to form sodium ethoxide.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add this compound (1.1 eq) dropwise to the enolate solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add diethyl ether and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: C-Alkylation of Cyclohexanone (Kinetic Control)

This protocol describes the alkylation of cyclohexanone under kinetic control using lithium diisopropylamide (LDA) as the base.

Materials:

  • Cyclohexanone

  • This compound

  • Diisopropylamine

  • n-Butyllithium in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Schlenk flask

  • Syringes

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of LDA: In a flame-dried Schlenk flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.05 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation: Add this compound (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Reaction_Mechanism cluster_0 Enolate Formation cluster_1 C-Alkylation (SN2) Substrate R-CH2-EWG Enolate [R-CH-EWG]⁻ Substrate->Enolate + Base - Base-H Base Base Enolate_ion [R-CH-EWG]⁻ Enolate->Enolate_ion Alkylating_Agent PhMe2SiCH2Cl Product R-CH(CH2SiMe2Ph)-EWG Chloride Cl⁻ Enolate_ion->Product + PhMe2SiCH2Cl

Figure 1: General mechanism of base-promoted C-alkylation.

Workflow start Start deprotonation Deprotonation of Carbon Nucleophile start->deprotonation alkylation Addition of This compound deprotonation->alkylation reaction Reaction (Stirring/Heating) alkylation->reaction workup Aqueous Work-up reaction->workup purification Purification workup->purification product Final Product purification->product

Figure 2: Experimental workflow for C-alkylation.

Factors cluster_substrate Substrate cluster_base Base cluster_conditions Conditions center Reaction Outcome acidity pKa of α-proton acidity->center sterics Steric Hindrance sterics->center strength Strength (pKb) strength->center sterics_base Steric Bulk sterics_base->center counterion Counter-ion counterion->center solvent Solvent Polarity solvent->center temperature Temperature temperature->center time Reaction Time time->center

Figure 3: Factors influencing the C-alkylation reaction.

Application Note: Facile Conversion of (Chloromethyl)dimethylphenylsilane to (Iodomethyl)dimethylphenylsilane via Finkelstein Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of (Iodomethyl)dimethylphenylsilane from (Chloromethyl)dimethylphenylsilane. The described method utilizes the Finkelstein reaction, a robust and high-yielding nucleophilic substitution, to exchange the chloro group for an iodo group. This conversion is often a necessary step in multi-step organic syntheses, as the corresponding iodide is a more reactive alkylating agent.[1][2] The protocol is scalable and has been demonstrated to proceed to completion, providing the desired product in excellent yield and purity.[3]

Introduction

This compound is a versatile reagent in organic chemistry, serving as a precursor for various organometallic reagents and as a silylating agent.[1][2] However, for certain nucleophilic substitution reactions, the reactivity of the chloromethyl group is insufficient. Conversion to the more labile (Iodomethyl)dimethylphenylsilane via the Finkelstein reaction significantly enhances its utility as an alkylating agent.[1] This reaction is an S_N2 process that involves the exchange of a halogen.[4][5] The choice of solvent is critical; acetone is commonly used because sodium iodide is soluble, while the resulting sodium chloride is not, thus driving the reaction to completion by precipitation.[5][6]

Reaction and Mechanism

The conversion of this compound to (Iodomethyl)dimethylphenylsilane is achieved by treating the starting material with sodium iodide in acetone. The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.

Reaction:

C_6H_5Si(CH_3)_2CH_2Cl + NaI → C_6H_5Si(CH_3)_2CH_2I + NaCl(s)

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of (Iodomethyl)dimethylphenylsilane.

ParameterValueReference
Starting MaterialThis compound[3]
ReagentSodium Iodide[3]
SolventAcetone[3]
Molar Ratio (NaI:Substrate)1.75 : 1[3]
Reaction TemperatureReflux[3]
Reaction Time24 hours[3]
Yield100% (Quantitative)[3]
Product PurityHigh (as determined by NMR and GC-MS)[3]

Experimental Protocol

This protocol is based on a well-established and scalable procedure.[3]

Materials:

  • This compound (1 equivalent)

  • Sodium iodide (1.75 equivalents)

  • Acetone (sufficient to make a ~1 M solution of the substrate)

  • Hexanes

  • Celite®

  • 250 mL round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Sintered glass funnel or Büchner funnel

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 20.13 g, 0.108 mol).

  • Addition of Reagents: Add acetone (100 mL) to the flask, followed by sodium iodide (28.4 g, 0.189 mol).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. Allow the reaction to proceed under reflux for 24 hours. A white precipitate of sodium chloride will form as the reaction progresses.

  • Cooling and Solvent Removal: After 24 hours, cool the reaction mixture to room temperature. Remove the acetone using a rotary evaporator. This will result in a slurry.

  • Work-up:

    • Pass the resulting slurry through a pad of Celite®.

    • Wash the Celite® pad with hexanes (100 mL) to ensure all the product is collected.

  • Final Product Isolation: Combine the hexane filtrates and remove the solvent via rotary evaporation. The final product, (Iodomethyl)dimethylphenylsilane, is obtained as a clear, colorless liquid (e.g., 30.1 g, 100% yield).[3]

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.58 - 7.52 (m, 2H), 7.43 - 7.35 (m, 3H), 2.22 (s, 2H), 0.49 (s, 6H).[3]

  • ¹³C NMR (100 MHz, CDCl₃): δ 137.06, 133.94, 129.89, 128.25, -2.59, -13.25.[3]

  • GC-MS (EI): m/z 276 ([M]⁺), 260, 149, 135 (100%), 119, 105, 92.[3]

Experimental Workflow

Finkelstein_Reaction_Workflow A 1. Reaction Setup This compound in Acetone B 2. Add Sodium Iodide A->B C 3. Reflux for 24h B->C D 4. Cool to RT and Remove Acetone C->D E 5. Slurry Filtration (Celite®) D->E F 6. Wash with Hexanes E->F G 7. Remove Hexanes (Rotary Evaporation) F->G H Final Product: (Iodomethyl)dimethylphenylsilane G->H

Caption: Workflow for the Finkelstein reaction.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound is a combustible liquid and can cause skin, eye, and respiratory irritation.[7]

  • Acetone is a flammable liquid. Avoid open flames and sparks.

  • Handle sodium iodide with care.

Conclusion

The Finkelstein reaction is a highly efficient method for the conversion of this compound to its corresponding iodide. The protocol described herein is straightforward, scalable, and provides the desired product in quantitative yield. This transformation is valuable for researchers in organic synthesis and drug development who require a more reactive silylmethylating agent.

References

Troubleshooting & Optimization

overcoming rearrangement side reactions of (Chloromethyl)dimethylphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Chloromethyl)dimethylphenylsilane. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with this compound?

A1: The most common side reaction is hydrolysis, which occurs in the presence of moisture. This leads to the formation of (hydroxymethyl)dimethylphenylsilane, which can then self-condense to form 1,3-bis(phenyldimethylsilyl)oxane. At elevated temperatures, thermal decomposition can also occur. In the presence of strong Lewis acids, rearrangement or cleavage of the silicon-carbon bond may be observed, although this is less common under typical alkylation conditions.

Q2: My reaction with this compound is giving a low yield. What are the potential causes?

A2: Low yields are often attributed to several factors:

  • Moisture Contamination: As a moisture-sensitive reagent, even trace amounts of water can lead to hydrolysis, consuming the starting material.

  • Improper Storage: The reagent should be stored in a cool, dry place under an inert atmosphere to prevent degradation.

  • Suboptimal Reaction Conditions: Temperature, reaction time, choice of base, and solvent can all significantly impact the yield. For many applications, strong basic conditions and meticulous temperature control are necessary.[1]

  • Reagent Purity: The purity of this compound can affect the reaction outcome.

Q3: I am observing unexpected peaks in my NMR/GC-MS analysis. What are the likely byproducts?

A3: Unexpected peaks often correspond to byproducts from side reactions. The most common are:

  • (Hydroxymethyl)dimethylphenylsilane and Siloxanes: These arise from hydrolysis and subsequent condensation.

  • Over-alkylation products: If your substrate has multiple reactive sites, or if the product itself is reactive under the reaction conditions.

  • Elimination byproducts: Depending on the substrate and base used.

Q4: How can I improve the reactivity of this compound in my alkylation reaction?

A4: To enhance reactivity, consider converting the chloromethyl group to the more reactive iodomethyl group via a Finkelstein reaction using sodium iodide.[1] This is particularly useful when working with less reactive nucleophiles.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during experiments with this compound.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step Expected Outcome
Moisture in Reaction Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Increased yield of the desired product and reduction of hydrolysis-related byproducts.
Degraded Reagent Verify the purity of this compound using GC-MS or NMR. If necessary, purify by distillation.Use of a pure reagent will lead to a cleaner reaction profile and higher yield.
Insufficiently Strong Base For C-alkylation reactions, a strong, non-nucleophilic base (e.g., LDA, NaHMDS) is often required.[1]Complete deprotonation of the substrate will drive the reaction to completion.
Low Reaction Temperature While low temperatures are often necessary to control selectivity, the reaction may not proceed if the temperature is too low. After initial addition at low temperature, a slow warming to room temperature may be required.An increase in the reaction rate and product formation.
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis Implement stringent anhydrous conditions as described in "Issue 1".Minimization of silanol and siloxane byproduct formation.
Over-alkylation Use a stoichiometric amount or a slight excess of the limiting reagent. Add the this compound slowly to the reaction mixture.Reduced formation of di- or poly-alkylated products.
Inappropriate Temperature Maintain a low temperature during the addition of reagents, especially when using strong bases, to improve selectivity.Fewer side products resulting from exothermic reactions or loss of selectivity at higher temperatures.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrolysis in an Alkylation Reaction

This protocol outlines the key steps to prevent the hydrolysis of this compound during a typical nucleophilic substitution reaction.

  • Glassware and Reagent Preparation:

    • All glassware (round-bottom flask, dropping funnel, condenser) must be thoroughly dried in an oven at >120 °C for several hours or flame-dried under vacuum and allowed to cool under a stream of dry nitrogen or argon.

    • Anhydrous solvents (e.g., THF, Diethyl ether) should be obtained from a solvent purification system or freshly distilled from an appropriate drying agent.

    • All other reagents should be of high purity and handled under an inert atmosphere.

  • Reaction Setup:

    • Assemble the glassware under a positive pressure of inert gas.

    • Charge the reaction flask with the nucleophilic substrate and anhydrous solvent via syringe or cannula.

    • If a solid base is used (e.g., NaH), it should be washed with a dry solvent (e.g., hexane) to remove any mineral oil before use.

  • Reaction Execution:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

    • Slowly add the base to the stirred solution of the nucleophile.

    • Once the deprotonation is complete, add this compound dropwise via a syringe or dropping funnel. The addition rate should be controlled to maintain the desired reaction temperature.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

    • Proceed with the standard extraction and purification protocol.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the hydrolysis side reaction and a general experimental workflow.

Hydrolysis_Pathway reagent This compound silanol (Hydroxymethyl)dimethylphenylsilane reagent->silanol Hydrolysis water H₂O (Moisture) water->silanol siloxane 1,3-bis(phenyldimethylsilyl)oxane silanol->siloxane Condensation hcl HCl silanol->hcl

Caption: The hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dry_glassware Dry Glassware add_substrate Add Substrate & Solvent dry_glassware->add_substrate anhydrous_solvents Use Anhydrous Solvents anhydrous_solvents->add_substrate inert_atmosphere Inert Atmosphere Setup inert_atmosphere->add_substrate cool Cool to Target Temperature add_substrate->cool add_base Add Base cool->add_base add_silane Add this compound add_base->add_silane monitor Monitor Reaction (TLC/GC-MS) add_silane->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (e.g., Chromatography) extract->purify

Caption: A general workflow for minimizing side reactions.

References

Technical Support Center: Grignard Reactions with (Chloromethyl)dimethylphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Grignard reactions involving (Chloromethyl)dimethylphenylsilane.

Troubleshooting Guide

This guide addresses common issues encountered during the formation and use of dimethylphenylsilylmethylmagnesium chloride.

Question: Why is my Grignard reaction yield low?

Answer: Low yields in the Grignard reaction with this compound can stem from several factors. The most common issues are related to the quality of reagents and the reaction conditions. A primary competing reaction is Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting alkyl halide.[1][2]

To troubleshoot low yields, consider the following:

  • Reagent and Glassware Preparation: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying at over 120°C for several hours.[3] All solvents and reagents must be anhydrous.[1]

  • Magnesium Activation: The magnesium surface can be passivated by a layer of magnesium oxide.[3] Use fresh, shiny magnesium turnings. If the magnesium appears dull, consider activation methods outlined in the table below.

  • Reaction Conditions: The rate of addition of this compound and the reaction temperature are critical. Slow, dropwise addition of the alkyl halide solution can minimize the concentration of unreacted halide, thus reducing the likelihood of Wurtz coupling.[2] Maintaining a controlled temperature is also crucial as the reaction is exothermic.[1]

Question: How can I minimize the formation of the Wurtz coupling byproduct?

Answer: The formation of the homocoupled dimer, 1,2-bis(dimethylphenylsilyl)ethane, is a significant side reaction that consumes both the starting material and the desired Grignard reagent.[2] To suppress this side reaction:

  • Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide.[2]

  • Temperature Control: Maintain a gentle reflux. Excessive temperatures can accelerate the Wurtz coupling reaction.[2]

  • Solvent Choice: The choice of solvent can significantly impact the extent of Wurtz coupling. For reactive halides, diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) may be preferable to tetrahydrofuran (THF).[2]

Question: My reaction fails to initiate. What should I do?

Answer: Failure to initiate is a common problem in Grignard reactions. This is often due to a passivated magnesium surface or the presence of moisture.[3]

Potential Cause Solution Citation
Inactive Magnesium Surface Use a fresh bottle of magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating with a heat gun can also help initiate the reaction.[3]
Wet Glassware or Solvent Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use anhydrous solvents.[3]
Impure this compound Ensure the purity of the starting material. Distillation of the alkyl halide may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for preparing dimethylphenylsilylmethylmagnesium chloride?

A1: Ethereal solvents are essential for stabilizing the Grignard reagent.[3] Tetrahydrofuran (THF) is a commonly used solvent and is generally effective for Grignard reagent formation.[1][4] However, for benzylic-type halides, which are structurally similar to this compound, THF can sometimes promote Wurtz coupling.[2] If significant byproduct formation is observed, switching to diethyl ether or 2-MeTHF may improve the yield of the desired Grignard reagent.[2]

Q2: How can I confirm the formation and determine the concentration of my Grignard reagent?

A2: Visual confirmation of Grignard formation includes the disappearance of the magnesium metal and the formation of a cloudy, greyish solution.[2] To determine the concentration of the Grignard reagent, titration is a reliable method. A common method involves titration against a standard solution of sec-butanol in the presence of a colorimetric indicator such as 1,10-phenanthroline.

Q3: Can I store my prepared dimethylphenylsilylmethylmagnesium chloride solution?

A3: It is best to use the Grignard reagent immediately after its preparation. If storage is necessary, it should be done under a strictly inert atmosphere (argon or nitrogen) in a sealed, dry flask. Over time, the concentration of the Grignard reagent can decrease due to decomposition and reaction with trace amounts of moisture or oxygen.

Quantitative Data

Solvent Yield of Desired Product (%) Comments
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.
Tetrahydrofuran (THF)27Poor yield due to significant Wurtz byproduct formation.

Data from a study on the Grignard reaction of benzyl chloride, a compound with similar reactivity to this compound.[2]

The synthesis of the precursor, this compound, from chloro(chloromethyl)dimethylsilane and phenylmagnesium bromide has been reported with a yield of 80-81%.[5]

Experimental Protocols

Protocol 1: Preparation of Dimethylphenylsilylmethylmagnesium Chloride

This protocol describes the preparation of the Grignard reagent from this compound.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether or THF

  • Iodine (one crystal)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stirrer, and a nitrogen or argon inlet.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask under a stream of inert gas until the purple color of the iodine sublimes and then fades. Allow the flask to cool to room temperature.

  • Initiation: Add a small amount of anhydrous solvent to the flask to cover the magnesium. In the dropping funnel, prepare a solution of this compound in the anhydrous solvent. Add a small portion (approximately 5-10%) of the silane solution to the magnesium suspension. The reaction should initiate, as indicated by gentle bubbling and the formation of a cloudy gray solution.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion. The resulting gray solution is the Grignard reagent.

Protocol 2: Reaction with an Electrophile (e.g., an Aldehyde)

This protocol describes the reaction of the prepared Grignard reagent with an aldehyde.

Materials:

  • Solution of dimethylphenylsilylmethylmagnesium chloride (from Protocol 1)

  • Aldehyde (1.0 equivalent)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.

  • Electrophile Addition: Dissolve the aldehyde in anhydrous solvent and add it dropwise to the stirred Grignard solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography.

Visualizations

Grignard_Workflow cluster_prep Reagent & Glassware Preparation cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up & Purification A Flame-dry glassware under vacuum C Activate Mg with iodine A->C B Use anhydrous solvents & reagents B->C D Initiate reaction with small amount of alkyl halide C->D E Slow dropwise addition of remaining alkyl halide D->E F Stir to completion E->F G Cool Grignard solution to 0°C F->G H Dropwise addition of electrophile G->H I Warm to RT and stir H->I J Quench with sat. aq. NH4Cl I->J K Extract with ether J->K L Dry, filter, and concentrate K->L M Purify by column chromatography L->M

Caption: Experimental workflow for the Grignard reaction.

Troubleshooting_Tree Start Low Yield Q1 Reaction initiated? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Significant Wurtz coupling byproduct observed? A1_Yes->Q2 Sol_Initiation Activate Mg: - Use fresh Mg - Add iodine/DBE - Gentle heating - Ensure dry conditions A1_No->Sol_Initiation End Yield Improved Sol_Initiation->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol_Wurtz Minimize Wurtz Coupling: - Slow addition of alkyl halide - Maintain gentle reflux - Consider switching solvent (e.g., to Et2O) A2_Yes->Sol_Wurtz Q3 Other issues? A2_No->Q3 Sol_Wurtz->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol_Other Check: - Purity of starting materials - Titrate Grignard reagent - Optimize reaction time/temp with electrophile A3_Yes->Sol_Other A3_No->End Sol_Other->End

References

troubleshooting failed Fleming-Tamao oxidation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Fleming-Tamao oxidation in their work.

Troubleshooting Failed Fleming-Tamao Oxidation Reactions

Issue 1: No reaction or very low conversion of the starting material.

This is a common issue that can arise from several factors related to the substrate, reagents, or reaction conditions.

Possible Causes and Solutions:

  • Steric Hindrance: The Fleming-Tamao oxidation is sensitive to steric bulk around the silicon atom and at the carbon atom bearing the silicon group.[1] Highly substituted silanes or substrates with bulky groups near the reaction center can hinder the approach of the oxidizing agent.

    • Recommendation: If possible, consider using a less sterically hindered silyl protecting group earlier in your synthetic sequence. For particularly hindered substrates, prolonged reaction times or elevated temperatures may be necessary. However, be mindful of potential side reactions.

  • Inappropriate Reaction Conditions (Fleming vs. Tamao): The choice between Fleming and Tamao conditions is crucial and depends on the nature of the organosilane.

    • Fleming Oxidation: This method is suitable for more robust organosilanes, such as dimethylphenylsilyl ethers. It typically involves a two-step process where the phenyl group is first cleaved by an electrophile (e.g., HBF₄ or Br₂) to generate a more reactive halosilane, which is then oxidized.[2]

    • Tamao Oxidation: This approach is designed for more activated silanes that already contain a heteroatom (e.g., fluorine, chlorine, or an alkoxy group) on the silicon atom.[1] These are generally more reactive and can be oxidized directly.

    • Recommendation: Ensure you are using the correct set of conditions for your specific substrate. Using Tamao conditions on a non-activated silane will likely result in no reaction.

  • Reagent Quality: The purity and activity of the reagents are critical for the success of the reaction.

    • Peroxide Source: Ensure your hydrogen peroxide or peroxy acid (like m-CPBA) is fresh and has the correct concentration. Peroxides can decompose over time.

    • Fluoride Source (for Tamao oxidation): The fluoride source (e.g., TBAF, KF, KHF₂) is essential for activating the silane.[1] Ensure it is anhydrous if the reaction is sensitive to water.

    • Recommendation: Use freshly opened or properly stored reagents. If in doubt, titrate your peroxide solution to determine its active concentration.

  • Insufficient Activation: In the Fleming oxidation, incomplete conversion of the starting silane to the more reactive intermediate will lead to low yields.

    • Recommendation: Increase the equivalents of the electrophile (e.g., HBF₄ or Br₂) or prolong the activation step. Monitor the disappearance of the starting material by TLC or LC-MS before proceeding with the oxidation.

Issue 2: Low to moderate yield of the desired alcohol.

Achieving a high yield often requires careful optimization of the reaction parameters.

Possible Causes and Solutions:

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate and efficiency of the oxidation.

    • Recommendation: If the reaction is sluggish at room temperature, consider gently heating it (e.g., to 40-60 °C).[3] Conversely, if side reactions are observed, running the reaction at a lower temperature (e.g., 0 °C) may improve the yield.

  • Incorrect Solvent: The choice of solvent can influence the solubility of reagents and the reaction rate.

    • Recommendation: Polar aprotic solvents like DMF and THF are commonly used.[4] For Tamao oxidations, the solvent's ability to donate a lone pair can affect the reaction rate.[4] If solubility is an issue, consider a co-solvent system.

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion.

    • Recommendation: Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, it could be due to reagent decomposition. In some cases, adding a fresh portion of the oxidizing agent can help drive the reaction to completion.

  • Work-up Issues: The desired product may be lost during the work-up procedure.

    • Recommendation: The work-up for Fleming-Tamao oxidations often involves quenching excess peroxide with a reducing agent like sodium thiosulfate or sodium sulfite.[5] Ensure that the pH is carefully controlled during extraction, as some alcohols may be sensitive to acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the Fleming and Tamao oxidation conditions?

A1: The primary difference lies in the type of organosilane substrate they are designed for. The Tamao oxidation is used for "activated" silanes that have a heteroatom (like F, Cl, or OR) directly attached to the silicon atom.[1] The Fleming oxidation is used for more robust silanes, typically aryl or alkyl silanes (e.g., dimethylphenylsilyl), which require a preliminary activation step to convert the less reactive silyl group into a more labile one before oxidation.[2]

Q2: My substrate contains other functional groups that might be sensitive to oxidation. How can I minimize side reactions?

A2: The Fleming-Tamao oxidation is known for its mild conditions and good functional group tolerance.[5] However, if your substrate contains particularly sensitive moieties (e.g., electron-rich aromatic rings, other oxidizable groups), you can try the following:

  • Run the reaction at a lower temperature (0 °C or even -20 °C) to increase selectivity.

  • Carefully control the stoichiometry of the oxidizing agent, using only a slight excess.

  • Choose the appropriate pH conditions (acidic, basic, or neutral) that are most compatible with your substrate.[3]

Q3: I am observing the formation of a significant amount of siloxane byproduct. What could be the cause and how can I prevent it?

A3: Siloxane formation can occur, particularly if the reaction is not driven to completion or during work-up. It can arise from the dimerization of silanol intermediates. To minimize siloxane formation:

  • Ensure complete oxidation of the starting material.

  • During the work-up, avoid prolonged exposure to acidic or basic conditions that can catalyze silanol condensation.

  • Promptly extract the product after quenching the reaction.

Q4: Can I use a different peroxide source other than hydrogen peroxide or m-CPBA?

A4: While hydrogen peroxide and m-CPBA are the most commonly used oxidants, other peroxy acids like peracetic acid can also be employed.[5] The choice of oxidant may depend on the specific substrate and reaction conditions. It is advisable to consult the literature for precedents with similar substrates.

Q5: Is the stereochemistry at the carbon-silicon bond retained during the oxidation?

A5: Yes, a key feature of the Fleming-Tamao oxidation is that it proceeds with retention of stereochemistry at the carbon atom that was attached to the silicon.[1] This makes it a valuable tool in stereoselective synthesis.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Fleming-Tamao oxidation. Note that optimal conditions are highly substrate-dependent and may require empirical optimization.

ParameterTamao OxidationFleming Oxidation (One-pot)Fleming Oxidation (Two-pot)Notes
Substrate Organosilane with Si-heteroatom bond (e.g., Si-F, Si-OR)Arylsilane (e.g., Dimethylphenylsilyl)Arylsilane (e.g., Dimethylphenylsilyl)Substrate choice dictates the appropriate method.
Oxidant H₂O₂ (30% aq.), m-CPBAPeracetic acid, H₂O₂m-CPBA, H₂O₂Ensure peroxide is fresh and of known concentration.
Oxidant equiv. 1.5 - 5.02.0 - 10.01.5 - 5.0Excess is typically required.
Activator Fluoride source (e.g., KF, TBAF, KHF₂)Electrophile (e.g., Hg(OAc)₂, Br₂)Electrophile (e.g., HBF₄, BF₃·OEt₂)Essential for the respective reaction types.
Activator equiv. 1.5 - 3.01.1 - 2.01.1 - 2.0Stoichiometric amounts or a slight excess are common.
Solvent THF, DMF, MeOH/THFAcetic AcidCH₂Cl₂, Et₂OPolar aprotic solvents are generally effective.
Temperature 0 °C to 60 °CRoom Temperature0 °C to Room TemperatureMay require optimization for specific substrates.
Reaction Time 1 - 24 hours0.5 - 4 hours2 - 12 hoursMonitor by TLC or LC-MS for completion.

Experimental Protocols

General Protocol for Tamao Oxidation
  • To a solution of the organosilane (1.0 equiv) in a suitable solvent (e.g., THF/MeOH), add the fluoride source (e.g., KF, 2.0 equiv) and a buffer if necessary (e.g., KHCO₃, 2.0 equiv).

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add the hydrogen peroxide solution (30% aq., 3.0-5.0 equiv) dropwise.

  • Stir the reaction mixture at the chosen temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for One-Pot Fleming Oxidation
  • Dissolve the arylsilane (1.0 equiv) in a suitable solvent (e.g., acetic acid).

  • Add the electrophile (e.g., mercuric acetate, 1.2 equiv).

  • Add the peroxy acid (e.g., peracetic acid, 5.0 equiv).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Carefully pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.[5]

Visualizations

Fleming_Tamao_Troubleshooting start Reaction Failed/Low Yield check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality (Peroxide, Fluoride Source, etc.) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions no_reaction No Reaction Observed check_conditions->no_reaction low_yield Low Yield check_conditions->low_yield steric_hindrance Assess Steric Hindrance no_reaction->steric_hindrance wrong_method Incorrect Method? (Fleming vs. Tamao) no_reaction->wrong_method optimize_temp Optimize Temperature low_yield->optimize_temp optimize_time Optimize Reaction Time low_yield->optimize_time optimize_solvent Optimize Solvent low_yield->optimize_solvent increase_temp_time Increase Temperature/Time steric_hindrance->increase_temp_time change_silyl_group Consider Less Hindered Silyl Group steric_hindrance->change_silyl_group correct_method Select Appropriate Method wrong_method->correct_method adjust_temp Adjust Temperature (Higher or Lower) optimize_temp->adjust_temp monitor_reaction Monitor Reaction Progress optimize_time->monitor_reaction screen_solvents Screen Different Solvents optimize_solvent->screen_solvents

Caption: Troubleshooting workflow for failed Fleming-Tamao oxidation reactions.

Fleming_vs_Tamao substrate Organosilane Substrate fleming_substrate Robust Silane (e.g., Aryl, Alkyl) substrate->fleming_substrate No Si-Heteroatom tamao_substrate Activated Silane (Si-Heteroatom) substrate->tamao_substrate Has Si-Heteroatom fleming_path Fleming Oxidation fleming_step1 Activation (e.g., HBF₄, Br₂) fleming_path->fleming_step1 tamao_path Tamao Oxidation tamao_step1 Direct Oxidation (e.g., H₂O₂, KF) tamao_path->tamao_step1 fleming_substrate->fleming_path tamao_substrate->tamao_path fleming_step2 Oxidation (e.g., m-CPBA, H₂O₂) fleming_step1->fleming_step2 product Alcohol fleming_step2->product tamao_step1->product

References

Technical Support Center: Purification Strategies for Products from (Chloromethyl)dimethylphenylsilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from (Chloromethyl)dimethylphenylsilane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities include:

  • Unreacted this compound: Due to incomplete reaction.

  • Silanols (e.g., (Hydroxymethyl)dimethylphenylsilane): Formed by hydrolysis of the chlorosilane or the silyl ether product during workup.[1]

  • Disiloxanes: Resulting from the self-condensation of silanol byproducts.[1]

  • Salts: Such as magnesium halides from Grignard reactions, which are typically removed during aqueous workup.[2]

  • Solvent and Reagent Residues: Leftover solvents or reagents used in the reaction.

Q2: My product, a silyl ether, appears to be hydrolyzing during workup or chromatography. How can I prevent this?

A2: Hydrolysis of silyl ethers is a common issue. To minimize this:

  • Minimize Contact with Water: During the workup, use a saturated aqueous solution of a mild quenching agent like ammonium chloride instead of pure water and reduce the contact time.[2]

  • Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous, especially for the reaction itself.[1]

  • Neutralize Silica Gel: For column chromatography, acidic silica gel can catalyze hydrolysis. You can neutralize the silica gel by flushing the column with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (1-3%), before loading your sample.[3][4]

Q3: I am having difficulty separating my product from unreacted this compound. What purification method is most effective?

A3: Both starting material and many silyl ether products are relatively nonpolar.

  • Flash Column Chromatography: This is often the most effective method. A carefully chosen eluent system with a shallow gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) can effectively separate the product from the starting material.[5][6]

  • Distillation: If your product is thermally stable and has a significantly different boiling point from the starting material (Boiling point of this compound is 106-107 °C at 15 mmHg), vacuum distillation can be a viable option.

Q4: Can I use recrystallization to purify my product?

A4: Recrystallization can be a very effective method for purifying solid products.[7] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.[8] Common solvent systems for organosilanes include hexanes/ethyl acetate, hexanes/acetone, and ethanol/water.[5][9]

Troubleshooting Guides

Issue 1: Low Yield of Purified Product
Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion before starting the workup.
Product Loss During Workup Minimize the number of extraction and washing steps. Ensure the pH of the aqueous phase is appropriate to avoid product degradation.
Co-elution During Chromatography Optimize the solvent system for flash chromatography. A shallower gradient or a different solvent system may be required.[3]
Product is Too Soluble in Recrystallization Solvent Choose a different solvent or a solvent mixture (a "good" solvent and a "poor" solvent) to decrease the solubility of the product at low temperatures.[9]
Hydrolysis of Product Follow the steps outlined in FAQ 2 to minimize hydrolysis.
Issue 2: Product Contaminated with Silanol/Siloxane Byproducts
Potential Cause Troubleshooting Steps
Exposure to Moisture Rigorously dry all glassware and solvents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Aqueous Workup Minimize contact time with the aqueous phase during workup. Use saturated ammonium chloride solution for quenching Grignard reactions.[2]
Acidic Conditions Avoid strongly acidic conditions during workup and purification, as this can promote hydrolysis.
Removal of Existing Silanols Silanol impurities can sometimes be removed by dissolving the crude product in a nonpolar solvent and washing with a small amount of water to extract the more polar silanols. However, this risks hydrolysis of the desired product. A more reliable method is careful flash chromatography.[3]

Data Presentation

Table 1: Comparison of Purification Methods for a Typical Silyl Ether Product

Purification Method Typical Yield Range (%) Typical Purity Range (%) Advantages Disadvantages
Flash Column Chromatography 70-95>98High resolution, applicable to a wide range of compounds.[6]Can be time-consuming, requires solvent disposal.
Vacuum Distillation 60-85>97Scalable, good for thermally stable liquids.[2]Not suitable for thermally sensitive compounds or solids.
Recrystallization 50-90>99Can yield very pure crystalline material, cost-effective.[7]Only applicable to solids, requires finding a suitable solvent.[8]

Note: Yields and purities are highly dependent on the specific reaction and substrate.

Experimental Protocols

Protocol 1: General Workup and Flash Chromatography Purification for a Nucleophilic Substitution Product
  • Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Flash Chromatography Setup:

    • Select an appropriate column size based on the amount of crude product.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a 98:2 hexanes:ethyl acetate mixture).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[3]

  • Elution:

    • Start with a nonpolar eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexanes).

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Solid Product
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not at room temperature.[8] Common choices include hexanes, ethyl acetate, ethanol, or mixtures like hexanes/ethyl acetate.[9]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the product just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Reaction Mixture (this compound + Substrate) quench Quench (e.g., sat. aq. NH4Cl) start->quench 1. extract Extraction (e.g., Ethyl Acetate) quench->extract 2. wash Wash (Brine) extract->wash 3. dry Dry & Concentrate wash->dry 4. chromatography Flash Column Chromatography dry->chromatography Option A distillation Vacuum Distillation dry->distillation Option B (if liquid) recrystallization Recrystallization dry->recrystallization Option C (if solid) end Pure Product chromatography->end distillation->end recrystallization->end

Caption: General Experimental Workflow for Purification.

troubleshooting_logic start Impure Product check_impurities Identify Impurities (TLC, NMR, GC-MS) start->check_impurities is_starting_material Unreacted Starting Material? check_impurities->is_starting_material is_silanol Silanol/Siloxane Byproducts? is_starting_material->is_silanol No optimize_reaction Optimize Reaction (Time, Temp, Stoichiometry) is_starting_material->optimize_reaction Yes other_impurity Other Impurities? is_silanol->other_impurity No anhydrous_conditions Use Anhydrous Conditions is_silanol->anhydrous_conditions Yes choose_method Choose Appropriate Purification Method (Chromatography, Distillation, Recrystallization) other_impurity->choose_method Yes optimize_chromatography Optimize Chromatography (Solvent Gradient) optimize_reaction->optimize_chromatography neutralize_silica Neutralize Silica Gel anhydrous_conditions->neutralize_silica pure_product Pure Product neutralize_silica->pure_product choose_method->pure_product

References

Technical Support Center: Managing Grignard Reagent Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals safely manage the exothermic nature of Grignard reagent formation.

Frequently Asked Questions (FAQs)

Q1: Why is the formation of a Grignard reagent exothermic?

A1: The formation of a Grignard reagent (RMgX) from an organic halide (R-X) and magnesium metal is a highly exothermic process.[1][2] This is because the reaction involves the formation of new, stable carbon-magnesium and magnesium-halogen bonds, which releases a significant amount of energy.[3] The reaction has a considerable hazard potential due to the spontaneous and strong heat release, particularly during the initiation phase.[2]

Q2: What are the primary risks associated with the exothermicity of Grignard formation?

A2: The primary risk is a runaway reaction, where the rate of heat generation exceeds the rate of heat removal.[4] This can cause the solvent (typically volatile ethers like diethyl ether or THF) to boil violently, potentially leading to pressure buildup in a closed system, vessel rupture, chemical spills, and a high risk of fire.[1][4] Grignard reagents themselves can be flammable and pyrophoric, adding to the fire hazard.[4]

Q3: What immediate safety precautions should be in place before starting a Grignard reaction?

A3: Before beginning, ensure all glassware is completely dry to prevent quenching the reagent and to avoid unpredictable reactions.[5][6][7] The reaction should be conducted in a fume hood, and a laboratory jack should be placed under the reaction flask to allow for the quick removal of any heating source and the application of a cooling bath if needed.[4] An ice-water bath should always be prepared and readily accessible.[5][8] It is also recommended to have another person familiar with the reaction present in the lab.[4]

Q4: How does the choice of solvent affect heat management?

A4: The solvent plays a crucial role in stabilizing the Grignard reagent and in managing the reaction temperature.[9] Anhydrous tetrahydrofuran (THF) is often recommended over diethyl ether because of its higher boiling point (66 °C vs. 34.6 °C) and higher flash point (-14 °C vs. -45 °C), which reduces the fire hazard.[4][10] The solvent's ability to reflux (boil and condense) provides an effective means of heat dissipation, which is why a proper reflux condenser is essential.[4]

Troubleshooting Guide

Issue 1: The reaction has not initiated after adding the first portion of the alkyl halide.

  • Question: I've added the initial amount of alkyl halide to my magnesium turnings in ether, but there are no signs of reaction (e.g., bubbling, cloudiness, or temperature increase). What should I do?

  • Answer: Failure to initiate is a common problem, often due to the passivating layer of magnesium oxide on the turnings or the presence of trace moisture.[10][11]

    • Activation: If the reaction does not start, gentle warming with a heat gun can be applied cautiously.[6][8] Be prepared to remove the heat immediately once the reaction begins.

    • Chemical Initiators: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[10][11][12] The disappearance of the iodine's purple color or the observation of ethylene bubbles from 1,2-dibromoethane indicates that the magnesium surface has been activated.[10][11]

    • Mechanical Activation: In some cases, crushing the magnesium pieces with a glass rod (done by an experienced professional to avoid breaking the flask) or rapid stirring can expose a fresh, reactive metal surface.[13][14]

Issue 2: The reaction started but then stopped.

  • Question: My reaction began to bubble and warm up, but it has now ceased, and most of the magnesium is unreacted. What happened?

  • Answer: This could be due to insufficient activation of the bulk of the magnesium or quenching by residual moisture or other impurities introduced with the reagents or solvent.

    • Re-activation: Try adding another small crystal of iodine to reactivate the magnesium surface.

    • Ensure Anhydrous Conditions: Double-check that the solvent and alkyl halide being added are rigorously dry. If you suspect moisture contamination, the reaction may need to be restarted with fresh, dry reagents and glassware.[6]

Issue 3: The reaction is becoming too vigorous and the reflux is too rapid.

  • Question: The reaction is boiling uncontrollably, and the reflux ring is climbing high into the condenser. How do I control the exotherm?

  • Answer: An overly vigorous reaction is a sign of a potential runaway. Immediate action is required to control it.

    • Stop Reagent Addition: Immediately stop adding the alkyl halide.[15]

    • Cool the Reaction: Raise an ice-water bath around the flask using the lab jack to rapidly cool the mixture and slow the reaction rate.[4] Do not use a sealed system, as pressure can build up.[4]

    • Increase Solvent Volume: If the concentration of the alkyl halide is too high, careful addition of more anhydrous solvent can dilute the reaction mixture and help absorb the excess heat.

Issue 4: The reaction mixture has turned dark brown or black.

  • Question: My Grignard reagent solution has become very dark. Is this normal?

  • Answer: A color change to grayish or brownish is typical for Grignard reagent formation.[10] However, a very dark or black color may indicate decomposition or significant side reactions, which can be caused by overheating or impurities.[10][16] If this occurs, assess the reaction temperature and ensure it is being adequately controlled. The formation of finely divided magnesium from side reactions can also contribute to a dark appearance.[10]

Data Presentation

Table 1: Properties of Common Solvents for Grignard Reactions

SolventBoiling Point (°C)Flash Point (°C)Key Characteristics
Diethyl Ether34.6-45Standard solvent, lower boiling point allows for gentle reflux, but highly flammable.[4][10]
Tetrahydrofuran (THF)66-14Often preferred for its higher flash point and ability to solvate the Grignard reagent effectively.[4][9][10]

Table 2: Common Methods for Magnesium Activation

MethodDescriptionAdvantages
Iodine Add a small crystal of iodine to the magnesium.Simple and effective; the disappearance of the purple color provides a visual cue of activation.[10][12]
1,2-Dibromoethane Add a few drops to the magnesium.Action can be monitored by the observation of ethylene gas bubbles.[11]
Mechanical Grinding Gently crush the magnesium turnings with a glass rod in situ.Exposes fresh, unoxidized magnesium surfaces.[14] Requires great care to avoid breaking glassware.[6]
Sonication Use of an ultrasonic bath.Can activate magnesium and allow formation in less-than-perfectly-dry solvents.[11][13]

Experimental Protocols

Protocol: Controlled Formation of a Grignard Reagent (Example: Phenylmagnesium Bromide)

Objective: To safely prepare a Grignard reagent while managing the exothermic reaction.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as initiator)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Nitrogen or Argon gas inlet

  • Magnetic stirrer and stir bar

  • Heating mantle and lab jack

  • Ice-water bath

Methodology:

  • Apparatus Setup:

    • Thoroughly dry all glassware in an oven or by flame-drying under an inert atmosphere.[4][5]

    • Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet. Place a drying tube on top of the condenser.[17]

    • Add the magnesium turnings and a single crystal of iodine to the flask.

    • Place the flask on a magnetic stirrer with the lab jack underneath.

  • Initiation:

    • Add a small portion of the anhydrous solvent to the flask, just enough to cover the magnesium.[8]

    • Prepare a solution of bromobenzene in anhydrous solvent in the dropping funnel.

    • Add a small amount (approx. 10%) of the bromobenzene solution to the magnesium.

    • Observe for signs of reaction (gentle bubbling, disappearance of iodine color, slight warming). If no reaction occurs after several minutes, gently warm the flask with a heat gun until initiation is observed, then cease heating immediately.[8][14]

  • Controlled Addition:

    • Once the reaction has started and is proceeding smoothly, begin the dropwise addition of the remaining bromobenzene solution from the funnel.[10]

    • Control the addition rate to maintain a steady but gentle reflux.[10] The reaction should be self-sustaining without external heating.[14]

    • If the reaction becomes too vigorous, slow or stop the addition and/or raise the ice-water bath to cool the flask.[4]

  • Completion and Quenching:

    • After the addition is complete, the mixture may be stirred at room temperature or gently heated to complete the reaction if necessary.[12]

    • Once the reaction is complete (indicated by the consumption of most of the magnesium), cool the flask to 0 °C in an ice bath before proceeding with the subsequent reaction (e.g., addition of a carbonyl compound).[11][12]

Visualizations

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction A Dry Glassware & Assemble Apparatus B Add Mg Turnings & Initiator (Iodine) A->B C Add Anhydrous Solvent B->C D Add Small Portion of Alkyl Halide C->D E Reaction Initiated? D->E F Apply Gentle Heat / Add Activator E->F No G Begin Slow, Dropwise Addition of Alkyl Halide E->G Yes F->D H Exotherm Controlled? G->H J Continue Addition to Completion H->G Yes I Cool with Ice Bath / Slow Addition H->I No H->J Addition Complete I->H K Cool to 0°C J->K L Add Electrophile K->L Ready for Next Step

Caption: Workflow for safe Grignard reagent formation.

Troubleshooting_Flowchart cluster_no_initiation Troubleshooting: No Initiation cluster_control Troubleshooting: Overly Exothermic start Start Reaction q1 See Bubbling / Cloudiness / Heat? start->q1 a1 Check for Moisture (Dry Glassware/Solvents?) q1->a1 No q2 Reaction too Vigorous? q1->q2 Yes a2 Gently Warm Flask a1->a2 a4 Restart with Fresh Reagents a1->a4 Moisture Suspected a3 Add Initiator (Iodine, Dibromoethane) a2->a3 a3->q1 b1 Stop Alkyl Halide Addition b2 Apply Ice-Water Bath b1->b2 b3 Dilute with More Solvent b2->b3 b3->q2 q2->b1 Yes ok Reaction Proceeding q2->ok No

References

Technical Support Center: Minimizing Byproduct Formation in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Alkylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize alkylation experiments, with a focus on minimizing the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in alkylation reactions?

A1: The most prevalent byproducts in alkylation reactions include:

  • Polyalkylation products: This is particularly common in Friedel-Crafts alkylation where the initial alkylated product is more reactive than the starting material, leading to the addition of multiple alkyl groups to an aromatic ring.[1]

  • Isomeric products: Carbocation rearrangements, especially in Friedel-Crafts alkylations with primary alkyl halides, can lead to the formation of branched isomers instead of the desired straight-chain products.[2]

  • O-alkylation vs. C-alkylation products: Nucleophiles with multiple reactive sites, such as enolates and phenols, can undergo alkylation at either a carbon or an oxygen atom, leading to a mixture of products.[3]

  • Over-alkylation products in N-alkylation: Similar to polyalkylation, primary or secondary amines can undergo multiple alkylations, resulting in di- or poly-alkylated amines and quaternary ammonium salts.[4]

Q2: How can I prevent polyalkylation in Friedel-Crafts reactions?

A2: To favor mono-alkylation, several strategies can be employed:

  • Use a large excess of the aromatic substrate: This statistically increases the likelihood of the alkylating agent reacting with the starting material rather than the more reactive mono-alkylated product.[1]

  • Control reaction conditions: Lowering the reaction temperature and using a less active catalyst can help reduce the rate of subsequent alkylations.[1]

  • Perform Friedel-Crafts acylation followed by reduction: This is a highly effective method. The acyl group introduced is deactivating, which prevents further substitution. The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[2]

Q3: My N-alkylation reaction is producing significant amounts of di- and tri-alkylated products. How can I improve the selectivity for mono-alkylation?

A3: Over-alkylation in N-alkylation is a common issue because the mono-alkylated amine is often more nucleophilic than the starting amine.[5] To enhance mono-alkylation selectivity:

  • Control Stoichiometry: Use a large excess of the primary amine relative to the alkylating agent.[5]

  • Choice of Base: Certain bases, like cesium carbonate (Cs₂CO₃), are known to promote mono-alkylation due to factors like the "cesium effect" and higher solubility.[5]

  • Reductive Amination: This is a reliable alternative that avoids over-alkylation by reacting an amine with a carbonyl compound in the presence of a reducing agent.[5]

Q4: I am observing a mixture of O- and C-alkylated products. How can I control the selectivity?

A4: The ratio of O- to C-alkylation is influenced by several factors:

  • Solvent: The choice of solvent can significantly impact the selectivity. Protic solvents can solvate the oxygen of an enolate, reducing its nucleophilicity and favoring C-alkylation.[6]

  • Catalyst: The catalyst can play a crucial role. For instance, in phenol alkylation, certain solid acid catalysts like zeolites can be optimized to favor C-alkylation.[3]

  • Reaction Conditions: Temperature and reaction time can affect the product distribution, as one isomer may be kinetically favored while the other is thermodynamically favored.[3]

Q5: What is the best way to avoid carbocation rearrangement in Friedel-Crafts alkylation?

A5: Carbocation rearrangement occurs when a less stable carbocation (e.g., primary) rearranges to a more stable one (e.g., secondary or tertiary) via a hydride or alkyl shift.[2] The most effective method to prevent this is to use Friedel-Crafts acylation followed by a reduction step. The acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangement.[2]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues related to byproduct formation in alkylation reactions.

Issue 1: Excessive Polyalkylation in Friedel-Crafts Reaction
Potential Cause Recommended Solution
Incorrect Stoichiometry Increase the molar ratio of the aromatic substrate to the alkylating agent (e.g., 5:1 or higher).[1]
High Reaction Temperature Lower the reaction temperature to decrease the rate of the second alkylation.
Highly Active Catalyst Use a milder Lewis acid catalyst (e.g., FeCl₃ instead of AlCl₃).[1]
Prolonged Reaction Time Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction once the desired mono-alkylated product is maximized.
Issue 2: Undesired Isomer Formation due to Carbocation Rearrangement
Potential Cause Recommended Solution
Use of Primary Alkyl Halide Primary alkyl halides are prone to forming less stable carbocations that rearrange.[2]
Solution A: Employ Friedel-Crafts acylation with an acyl halide or anhydride, followed by reduction of the resulting ketone to the desired alkyl group.[2]
Solution B: If direct alkylation is necessary, consider using an alkylating agent that forms a more stable carbocation, such as a tertiary or benzylic halide.
Issue 3: Poor Selectivity between O- and C-Alkylation of Phenols/Enolates
Potential Cause Recommended Solution
Inappropriate Solvent The choice of solvent significantly influences the C/O alkylation ratio.[7] For enolates, polar aprotic solvents often favor O-alkylation, while polar protic solvents can favor C-alkylation.[6]
Non-optimal Catalyst The catalyst can direct the selectivity. For phenol alkylation, some molybdenum-based catalysts favor C-alkylation, while their precursors may favor O-alkylation. Solid acid catalysts like zeolites can also be tuned for C-alkylation.[3]
Kinetic vs. Thermodynamic Control Adjusting the reaction temperature and time can influence the product distribution. Lower temperatures may favor the kinetically controlled product.

Data Presentation

Table 1: Influence of Reaction Conditions on Friedel-Crafts Alkylation of Phenol with 1-Octene
CatalystTemperature (°C)Phenol:1-Octene Mole RatioConversion of 1-Octene (%)O/C-Alkylate Ratio
H-beta (BEA)1001:1650.6
H-mordenite (MOR)1001:1400.3
H-USY (FAU)1001:1601.5
H-beta (BEA)1201:1800.5
H-beta (BEA)1002:1700.7

Data compiled from a comparative study on zeolite catalysts.[1]

Table 2: Effect of Stoichiometry on N-Alkylation of Aniline with Benzyl Alcohol
Aniline:Benzyl Alcohol Molar RatioCatalystTemperature (°C)Conversion of Aniline (%)Selectivity for Mono-N-alkylaniline (%)
1:1NiBr₂/L11309588
4:1NiBr₂/L113099>95
1:4NiBr₂/L11309949 (significant dialkylation)

Representative data based on studies of nickel-catalyzed N-alkylation.[8]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene followed by Clemmensen Reduction

Objective: To synthesize 4-ethyltoluene while avoiding polyalkylation and carbocation rearrangement.

Part A: Friedel-Crafts Acylation of Toluene

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous toluene

  • Acetyl chloride (CH₃COCl)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • To the flask, add anhydrous AlCl₃ (1.1 eq) and anhydrous DCM. Cool the suspension in an ice bath.

  • In the dropping funnel, prepare a solution of acetyl chloride (1.0 eq) in anhydrous DCM.

  • Slowly add the acetyl chloride solution to the stirred AlCl₃ suspension while maintaining the temperature below 10°C.

  • After the addition is complete, add anhydrous toluene (1.2 eq) dropwise via the dropping funnel.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield crude 4-methylacetophenone.

Part B: Clemmensen Reduction of 4-Methylacetophenone

Materials:

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Crude 4-methylacetophenone

  • Toluene

Procedure:

  • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous mercury(II) chloride solution for 5 minutes, then decanting the solution and washing the solid with water.

  • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, water, and toluene.

  • Add the crude 4-methylacetophenone to the flask.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically.

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water, saturated NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by distillation to yield 4-ethyltoluene.

Protocol 2: Selective Mono-N-Alkylation of Aniline using Excess Amine

Objective: To synthesize N-benzylaniline with minimal formation of N,N-dibenzylaniline.

Materials:

  • Aniline

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve aniline (3.0 eq) in acetonitrile.

  • Add finely ground potassium carbonate (2.0 eq) to the solution.

  • Heat the mixture to a gentle reflux with stirring.

  • Add benzyl bromide (1.0 eq) dropwise to the refluxing mixture over 30 minutes.

  • Continue to reflux the mixture and monitor the reaction progress by TLC until the benzyl bromide is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess aniline and any remaining salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure N-benzylaniline.

Visualizations

Byproduct_Troubleshooting_Workflow cluster_start Start: Unexpected Byproduct(s) Observed cluster_analysis Byproduct Analysis cluster_solutions_poly Solutions for Polyalkylation cluster_solutions_iso Solutions for Isomerization cluster_solutions_other Solutions for O/N vs. C-Alkylation Start Identify Byproduct Structure (e.g., via NMR, MS) Polyalkylation Polyalkylation? Start->Polyalkylation Isomerization Isomerization? Polyalkylation->Isomerization No IncreaseSubstrate Increase Excess of Aromatic Substrate Polyalkylation->IncreaseSubstrate Yes OtherNucleophile O/N vs. C-Alkylation? Isomerization->OtherNucleophile No AcylationReduction_Iso Use Acylation- Reduction Pathway Isomerization->AcylationReduction_Iso Yes ChangeSolvent Optimize Solvent (Protic vs. Aprotic) OtherNucleophile->ChangeSolvent Yes LowerTemp Lower Reaction Temperature MilderCatalyst Use Milder Catalyst AcylationReduction Switch to Acylation- Reduction Pathway StableCarbocation Use Alkylating Agent Forming a Stable Carbocation ChangeCatalyst Screen Different Catalysts/Bases ControlTemp Adjust Temperature for Kinetic/Thermodynamic Control

Caption: Troubleshooting workflow for identifying and addressing common byproduct formation issues in alkylation reactions.

Friedel_Crafts_Decision_Tree cluster_goal Synthetic Goal cluster_questions Key Considerations cluster_pathways Recommended Synthetic Pathways Goal Synthesize Mono-Alkylarene Rearrangement Is Carbocation Rearrangement Possible? Goal->Rearrangement Polyalkylation Is Polyalkylation a Concern? Rearrangement->Polyalkylation No AcylationReduction Use Friedel-Crafts Acylation followed by Reduction Rearrangement->AcylationReduction Yes Polyalkylation->AcylationReduction Yes DirectAlkylation Direct Friedel-Crafts Alkylation with Optimization Polyalkylation->DirectAlkylation No Optimization Optimize: Excess Arene, Low Temp, Milder Catalyst DirectAlkylation->Optimization

Caption: Decision tree for selecting the appropriate Friedel-Crafts reaction pathway to minimize byproducts.

References

optimizing temperature control for reactions with (Chloromethyl)dimethylphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing temperature control for reactions involving (Chloromethyl)dimethylphenylsilane.

Frequently Asked Questions (FAQs)

Q1: What are the general considerations for temperature control when using this compound?

A1: this compound is a reactive organosilane, and temperature control is critical for ensuring high yields, minimizing side reactions, and ensuring the safety of the experiment. Key considerations include the exothermic nature of many of its reactions, its potential for thermal rearrangement, and the temperature sensitivity of the other reactants and intermediates involved. For most applications, it is advisable to start reactions at a low temperature (e.g., 0 °C or below) and slowly warm to room temperature or the desired reaction temperature while carefully monitoring for any exotherm.

Q2: How does temperature affect the stability of this compound?

A2: While stable under standard conditions, elevated temperatures can lead to the degradation or rearrangement of this compound.[1] The C-Cl bond can be susceptible to cleavage at high temperatures, and the compound may undergo intermolecular rearrangement.[2] For prolonged storage, it is recommended to keep it in a cool, dry place.[1]

Q3: What are the risks of inadequate temperature control?

A3: Poor temperature control can lead to several issues, including:

  • Low Yields: Suboptimal temperatures can lead to incomplete reactions or the formation of side products, reducing the yield of the desired product.[1]

  • Formation of Impurities: Unwanted side reactions, such as rearrangement or elimination, can be promoted by incorrect temperatures, leading to a complex mixture that is difficult to purify.

  • Thermal Runaway: For highly exothermic reactions, such as those with strong nucleophiles, inadequate cooling can lead to a rapid, uncontrolled increase in temperature and pressure, posing a significant safety hazard.

  • Reagent Decomposition: The stability of other reagents in the reaction mixture may also be compromised at non-optimal temperatures.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Reaction temperature is too low, preventing initiation. After an initial small addition of the reagent, allow the reaction to warm slightly or apply gentle, localized heating to initiate. Once the reaction has started, maintain the desired temperature.[3]
Reaction temperature is too high, leading to decomposition. Optimize the reaction temperature by running small-scale trials at different temperatures. Ensure efficient stirring and cooling to dissipate heat from exothermic reactions.[1]
Incomplete reaction due to insufficient reaction time at the chosen temperature. Monitor the reaction progress using techniques like TLC or GC. If the reaction stalls, consider gradually increasing the temperature or extending the reaction time.
Issue 2: Formation of Unexpected Side Products
Potential Cause Troubleshooting Steps
Rearrangement of this compound at elevated temperatures. Avoid unnecessarily high reaction temperatures. If a heated reaction is required, perform it at the lowest effective temperature for the shortest possible time.[1]
Elimination side reactions, especially in Grignard reagent formation. Maintain a low reaction temperature during the formation of the Grignard reagent. The slow addition of this compound to the magnesium suspension can also minimize this side reaction.
Wurtz-type coupling with organometallic reagents. Ensure good agitation to quickly disperse the added reagent and maintain a low reaction temperature during the addition phase.[3] Consider inverse addition, where the silane is added to the nucleophile solution.[3]

Experimental Protocols and Data

Synthesis of this compound

This protocol describes the synthesis of this compound from Phenylmagnesium bromide and Chloro(chloromethyl)dimethylsilane.

Methodology: A solution of Phenylmagnesium bromide in THF is added dropwise to a cooled solution of Chloro(chloromethyl)dimethylsilane in 1,4-dioxane. The reaction is initially cooled in an ice/water bath and then allowed to warm to room temperature. The product is purified by distillation.[4]

Temperature Control Points:

Step Temperature Purpose
Initial mixing of reactants Cooled in an ice/water bath (approx. 0 °C) To control the initial exothermic reaction upon addition of the Grignard reagent.[4]
Reaction Allowed to warm to ambient temperature (23 °C) and stirred for 2 hours To ensure the reaction goes to completion.[4]
Workup (Quenching) Poured into ice-cold saturated aqueous ammonium chloride To safely quench the reaction and dissolve magnesium salts.[4]
Rotary Evaporation 35 °C To remove the solvent without degrading the product.[4]

| Distillation | Oil bath gradually heated to 155 °C; product distills at 115 °C (23 mmHg) | To purify the product.[4] |

Expected Yield: 80-81%[4]

Grignard Reagent Formation and Reaction with an Electrophile

This protocol outlines the formation of a Grignard reagent from this compound and its subsequent reaction with an electrophile (e.g., an aldehyde).

Methodology: this compound is added dropwise to magnesium turnings in an anhydrous ether solvent to form the Grignard reagent. The freshly prepared Grignard reagent is then cooled and reacted with the electrophile.[5]

Temperature Control Points:

Step Temperature Purpose
Grignard Reagent Formation Gentle reflux To initiate and sustain the reaction between the alkyl halide and magnesium.[5]
Reaction with Electrophile Cooled to 0 °C in an ice bath before and during the addition of the electrophile To control the highly exothermic reaction and prevent side reactions.[5]

| Post-addition | Allowed to warm to room temperature and stirred for 1-2 hours | To ensure the reaction goes to completion.[5] |

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound A Mix Chloro(chloromethyl)dimethylsilane and 1,4-dioxane B Cool to 0 °C (Ice/Water Bath) A->B C Add Phenylmagnesium bromide dropwise B->C D Warm to 23 °C and stir for 2h C->D E Quench with ice-cold aq. NH4Cl D->E F Extract and Dry E->F G Distill (115 °C @ 23 mmHg) F->G H Product G->H

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Yield Start Low Yield Observed CheckTemp Was the reaction temperature monitored and controlled? Start->CheckTemp LowTemp Issue: Reaction too slow or did not initiate. CheckTemp->LowTemp No / Too Low HighTemp Issue: Decomposition or side reactions. CheckTemp->HighTemp Yes / Too High OtherIssues Consider other factors: reagent purity, moisture, etc. CheckTemp->OtherIssues Yes / Optimal OptimizeLow Solution: Gently warm to initiate, then maintain optimal temperature. LowTemp->OptimizeLow OptimizeHigh Solution: Improve cooling, run trials at lower temperatures. HighTemp->OptimizeHigh

Caption: Logic diagram for troubleshooting low reaction yields.

References

Technical Support Center: Preventing Hydrolysis of Silyl Ether Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you prevent the unintended cleavage of silyl ether protecting groups during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of unintended silyl ether cleavage during workup?

A1: The most common causes of premature silyl ether cleavage are exposure to acidic or basic conditions and the presence of fluoride ions.[1] The silicon-oxygen bond is susceptible to hydrolysis under these conditions.[1][2] The rate of cleavage is influenced by the steric bulk of the substituents on the silicon atom, the reaction's pH, temperature, and the solvent used.[1]

Q2: How does the structure of the silyl ether influence its stability?

A2: The stability of a silyl ether is directly related to the steric hindrance around the silicon atom.[1][3] Larger, bulkier silyl groups are more stable and less prone to cleavage.[1][3] The general order of stability from least to most stable is:

  • TMS (Trimethylsilyl): Highly labile and often cleaved during aqueous workup or chromatography on silica gel.[1][4]

  • TES (Triethylsilyl): More stable than TMS.[1]

  • TBS/TBDMS (tert-Butyldimethylsilyl): Significantly more stable and widely used due to its resilience under many reaction conditions.[1][5]

  • TIPS (Triisopropylsilyl): Very bulky and robust, offering high stability.[1]

  • TBDPS (tert-Butyldiphenylsilyl): Among the most stable common silyl ethers, resistant to a wider range of conditions.[1][6]

Q3: Can the choice of solvent contribute to silyl ether degradation?

A3: Yes, the solvent can play a significant role. Protic solvents, such as methanol, can facilitate the hydrolysis of silyl ethers, especially in the presence of acid or base catalysts.[1] When working with sensitive silyl ethers, it is advisable to use anhydrous aprotic solvents.

Q4: Are there specific reagents to be cautious with when working with silyl ethers?

A4: Beyond strong acids and bases, be mindful of reagents that can generate acidic or basic byproducts during the reaction.[2] For instance, the use of certain Lewis acids or reagents that produce HCl can lead to unintended deprotection. It is crucial to review the compatibility of all reagents with the specific silyl ether used in your experimental design.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter that lead to the cleavage of your silyl ether.

Issue 1: My silyl ether is cleaving during the aqueous workup.
Potential CauseRecommended SolutionExplanation
Workup solution is too acidic or basic. Neutralize the reaction mixture to a pH of approximately 7 before extraction. Use a buffered aqueous solution, such as saturated sodium bicarbonate (for quenching acids) or saturated ammonium chloride (for quenching bases), for washing.[1][2]The silicon-oxygen bond in silyl ethers is susceptible to hydrolysis under both acidic and basic conditions.[2] Even moderately acidic or basic pH can cleave more labile silyl ethers.
Prolonged contact with the aqueous phase. Perform extractions and phase separations as quickly and efficiently as possible. Minimize the time the organic layer containing the silyl ether is in contact with the aqueous layer.[1][2]The longer the exposure to aqueous conditions, even at a neutral pH, the higher the risk of hydrolysis.[2]
The silyl ether is inherently unstable to water (e.g., TMS). For highly labile silyl ethers, consider a non-aqueous workup. Alternatively, switch to a more robust protecting group like TBS or TIPS for future experiments.[1]Some silyl ethers, like TMS, are highly susceptible to hydrolysis and may not withstand even brief contact with water.[1][4]
In situ generation of acidic or basic species. If your reaction generates acidic or basic byproducts, consider quenching these in the reaction vessel before initiating the aqueous workup.[2]Unintentional generation of acids or bases can alter the pH of the reaction mixture, leading to cleavage upon the addition of water.[2]
Issue 2: My silyl ether is degrading during purification by silica gel chromatography.
Potential CauseRecommended SolutionExplanation
Residual acidity of the silica gel. Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) before packing the column. Alternatively, use commercially available pre-treated neutral silica gel.[1]Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds, including silyl ethers.[2]
The eluent is too polar or contains protic solvents. Use a less polar eluent system if possible. If a protic solvent like methanol is required, add a small amount of a base such as triethylamine to the eluent to suppress degradation.[1]Protic solvents can facilitate the hydrolysis of silyl ethers on the acidic surface of the silica gel.[2]
Extended time on the column. Optimize the chromatography conditions to allow for faster elution. This can be achieved by adjusting the eluent polarity or using a shorter column.[1]Prolonged exposure to the stationary phase increases the risk of degradation.

Quantitative Data on Silyl Ether Stability

The stability of silyl ethers is a critical factor in their selection and use. The following table summarizes the relative rates of hydrolysis for common silyl ethers under acidic and basic conditions, providing a quantitative comparison of their stability.

Silyl EtherRelative Rate of Hydrolysis (Acidic Media)Relative Rate of Hydrolysis (Basic Media)
TMS 11
TES 6410-100
TBS/TBDMS 20,00020,000
TIPS 700,000100,000
TBDPS 5,000,00020,000

Data sourced from multiple references.[3][7]

Experimental Protocols

Protocol 1: Mild Aqueous Workup for Reactions Containing Silyl Ethers

Objective: To quench a reaction and extract the product while minimizing the hydrolysis of a silyl ether protecting group.

Materials:

  • Reaction mixture containing the silyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add either saturated aqueous NaHCO₃ solution (if quenching an acid) or saturated aqueous NH₄Cl solution (if quenching a base) until the reaction is neutralized (check with pH paper to ensure a pH of ~7).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., 3 x 50 mL for a 100 mL aqueous layer).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL). The brine wash helps to remove residual water from the organic layer.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Non-Aqueous Workup

Objective: To work up a reaction containing a highly labile silyl ether without exposure to water.

Materials:

  • Reaction mixture

  • Anhydrous solvent for dilution (e.g., pentane, diethyl ether)

  • Celatom® or silica gel for filtration

Procedure:

  • Quenching (if necessary): If the reaction contains a charged reagent, quench it with a suitable non-protic reagent. For example, excess organolithium reagents can be quenched with a small amount of ethyl acetate.

  • Dilution and Filtration: Dilute the reaction mixture with a non-polar, anhydrous solvent like pentane. This will often precipitate salts.

  • Filtration: Filter the mixture through a plug of Celatom® or silica gel to remove the precipitated salts.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

Visualizations

SilylEtherWorkupDecision start Reaction Complete check_stability Assess Silyl Ether Stability start->check_stability labile Labile Silyl Ether (e.g., TMS) check_stability->labile Low Stability robust Robust Silyl Ether (e.g., TBS, TIPS, TBDPS) check_stability->robust High Stability non_aqueous Perform Non-Aqueous Workup labile->non_aqueous mild_aqueous Perform Mild Aqueous Workup (pH control) robust->mild_aqueous end Purification non_aqueous->end mild_aqueous->end

Caption: Decision workflow for choosing a silyl ether workup procedure.

SilylEtherStabilityFactors stability Silyl Ether Stability steric_hindrance Steric Hindrance (Bulkier = More Stable) stability->steric_hindrance ph pH of Medium (Cleaved by Acid/Base) stability->ph solvent Solvent (Protic solvents can hydrolyze) stability->solvent temperature Temperature (Higher temp increases cleavage rate) stability->temperature

Caption: Key factors influencing the stability of silyl ether protecting groups.

References

Technical Support Center: Strategies to Avoid Cleavage of Silyl Ethers Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unintended cleavage of silyl ethers during chemical synthesis, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the cleavage of silyl ethers in acidic environments?

A1: The cleavage of silyl ethers under acidic conditions is primarily influenced by the protonation of the ether oxygen, making it a better leaving group. The silicon-oxygen bond is susceptible to hydrolysis under these conditions. The rate of this cleavage is significantly affected by several factors, including the steric bulk of the substituents on the silicon atom, the reaction temperature, the pH of the medium, and the solvent used.[1][2][3]

Q2: How does the structure of the silyl ether influence its stability in acid?

A2: The stability of a silyl ether is directly proportional to the steric hindrance around the silicon atom.[4][5] Larger, bulkier substituents hinder the approach of nucleophiles and protons to the silicon-oxygen bond, thereby increasing the stability of the protecting group.[4][6] The general order of stability for common silyl ethers in acidic media, from least stable to most stable, is: TMS < TES < TBDMS < TIPS < TBDPS.[4][5][7][8]

Q3: Are all acidic conditions equally likely to cause cleavage?

A3: No, the strength and nature of the acid play a crucial role. Strong acids like hydroiodic acid (HI) and hydrobromic acid (HBr) can cleave even robust ethers, while milder acidic conditions, such as acetic acid in a THF/water mixture, are less likely to cleave more stable silyl ethers like TBDMS or TIPS.[4][9][10] Some reactions can be performed with catalytic amounts of a mild acid, which can be sufficient for the desired transformation without causing significant deprotection of a stable silyl ether.[11]

Q4: Can I use silyl ethers if my subsequent reaction steps require acidic conditions?

A4: Yes, but careful selection of the silyl protecting group is critical. If your synthesis requires acidic conditions, you should choose a more sterically hindered and robust silyl ether, such as Triisopropylsilyl (TIPS) or tert-Butyldiphenylsilyl (TBDPS), which are significantly more stable to acid than Trimethylsilyl (TMS) or Triethylsilyl (TES).[4][9]

Troubleshooting Guide

Issue 1: My silyl ether is unexpectedly cleaved during an aqueous workup.

  • Potential Cause: The aqueous solution is too acidic. Even mildly acidic conditions can be sufficient to cleave labile silyl ethers like TMS.

  • Solution: Before extraction, carefully neutralize the reaction mixture to a pH of approximately 7. Use a buffered aqueous solution, such as a saturated solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl), for washing the organic layers.[1] For highly sensitive silyl ethers, consider a non-aqueous workup if the reaction chemistry allows.[1]

Issue 2: My silyl ether is degrading during purification on a silica gel column.

  • Potential Cause: Standard silica gel is inherently acidic and can cause the cleavage of acid-sensitive compounds, including some silyl ethers.[1]

  • Solution:

    • Neutralize the Silica Gel: Prepare a slurry of the silica gel in the chosen eluent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%), before packing the column.[1]

    • Use Pre-Treated Silica: Alternatively, use commercially available neutral silica gel.

    • Optimize Eluent: If possible, use a less polar eluent system. If a protic solvent like methanol is necessary, the addition of a small amount of triethylamine can help suppress degradation.[1]

Issue 3: My desired reaction requires acidic conditions, but my silyl ether is also being removed.

  • Potential Cause: The chosen silyl ether is not stable enough for the required reaction conditions.

  • Solution:

    • Switch to a More Robust Protecting Group: For future experiments, select a more sterically hindered silyl ether. For example, if a TBDMS group is being cleaved, consider using a TIPS or TBDPS group, which are significantly more stable in acidic media.[4][7]

    • Milder Reaction Conditions: Investigate if the desired reaction can proceed under milder acidic conditions. This could involve using a weaker acid, a catalytic amount of acid instead of a stoichiometric amount, or lowering the reaction temperature.[1]

    • Alternative Synthetic Route: If the reaction conditions cannot be altered, you may need to reconsider the synthetic strategy to avoid the use of acidic conditions in the presence of the silyl ether.

Data Presentation

Table 1: Relative Stability of Common Silyl Ethers to Acidic Hydrolysis

This table provides a quantitative comparison of the relative resistance of various silyl ethers to acid-catalyzed hydrolysis. The stability increases with steric hindrance around the silicon atom.

Silyl EtherAbbreviationRelative Rate of Acid-Catalyzed Hydrolysis
TrimethylsilylTMS1
TriethylsilylTES64
tert-ButyldimethylsilylTBDMS/TBS20,000
TriisopropylsilylTIPS700,000
tert-ButyldiphenylsilylTBDPS5,000,000
Data sourced from multiple references.[4][7]

Experimental Protocols

Protocol 1: General Procedure for a Mild Acidic Workup to Minimize Silyl Ether Cleavage

  • Objective: To quench and extract a reaction product containing an acid-sensitive silyl ether.

  • Methodology:

    • Upon completion of the reaction, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

    • Transfer the mixture to a separatory funnel.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • If further purification is needed, consider using neutralized silica gel for column chromatography.[1]

Protocol 2: Selective Deprotection of a TES Ether in the Presence of a TBDMS Ether

  • Objective: To selectively remove a less stable silyl ether while keeping a more robust one intact.

  • Methodology:

    • Dissolve the substrate containing both TES and TBDMS ethers (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane.

    • Add a solution of 5-10% formic acid in the chosen solvent.[12]

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of the mono-deprotected product.

    • Once the selective deprotection of the TES ether is complete, carefully neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution.[12]

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting alcohol by flash column chromatography.[12]

Visualizations

G Mechanism of Acid-Catalyzed Silyl Ether Cleavage cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cleavage ROSiR3 R-O-SiR'3 ProtonatedEther R-O(H+)-SiR'3 ROSiR3->ProtonatedEther Fast H_plus H+ TransitionState [Nu---Si(R'3)---O(H)-R]‡ ProtonatedEther->TransitionState Slow (Rate-Determining) Nucleophile Nu- Nucleophile->TransitionState Products R-OH + Nu-SiR'3 TransitionState->Products Fast G Workflow for Selecting an Acid-Stable Silyl Ether start Define required acidic conditions (e.g., pH, Lewis acid, temperature) cond_mild Are conditions very mild? (e.g., aqueous workup, silica gel) start->cond_mild cond_moderate Are conditions moderately acidic? (e.g., AcOH, CSA) cond_mild->cond_moderate No use_tms_tes Consider TMS or TES (highly labile) cond_mild->use_tms_tes Yes cond_strong Are conditions strongly acidic? cond_moderate->cond_strong No use_tbdms Use TBDMS (good general stability) cond_moderate->use_tbdms Yes use_tips_tbdps Use TIPS or TBDPS (highly robust) cond_strong->use_tips_tbdps Yes reconsider Re-evaluate synthetic route or avoid silyl ether cond_strong->reconsider No G Troubleshooting Unexpected Silyl Ether Cleavage start Unexpected cleavage of silyl ether observed check_step At which step did cleavage occur? start->check_step workup During Aqueous Workup check_step->workup Workup chromatography During Chromatography check_step->chromatography Purification reaction During Reaction check_step->reaction Reaction Step sol_workup Solution: - Neutralize with NaHCO₃ before extraction - Use buffered washes - Consider non-aqueous workup workup->sol_workup sol_chrom Solution: - Use neutralized silica gel - Add Et₃N to eluent - Use less polar eluent chromatography->sol_chrom sol_reaction Solution: - Use milder acid/catalyst - Lower reaction temperature - Switch to a more robust silyl ether (TIPS/TBDPS) reaction->sol_reaction

References

Validation & Comparative

A Comparative Guide to the Reactivity of (Chloromethyl)dimethylphenylsilane and (Chloromethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of silylating and alkylating agents is critical to achieving desired reaction outcomes. This guide provides an objective comparison of two key organosilane reagents: (Chloromethyl)dimethylphenylsilane and (Chloromethyl)trimethylsilane. Understanding their distinct reactivity profiles, governed by subtle structural differences, is paramount for optimizing synthetic strategies.

Physicochemical Properties at a Glance

The structural difference between a phenyl and a methyl group attached to the silicon atom gives rise to notable variations in the physical properties of these reagents.

PropertyThis compound(Chloromethyl)trimethylsilane
CAS Number 1833-51-82344-80-1
Molecular Formula C₉H₁₃ClSiC₄H₁₁ClSi[1]
Molecular Weight 184.74 g/mol 122.67 g/mol [1]
Boiling Point 106-107 °C / 15 mmHg98-99 °C
Density 1.024 g/mL at 25 °C0.879 g/mL at 25 °C
Refractive Index (n20/D) 1.5201.418

Comparative Reactivity Analysis

The reactivity of the chloromethyl group in both compounds is primarily dictated by the substituents on the silicon atom. The key reaction pathway for these electrophiles is the bimolecular nucleophilic substitution (SN2) reaction.[2][3] The rate and efficiency of this reaction are influenced by a combination of steric and electronic factors.

Electronic Effects: The phenyl group is electron-withdrawing compared to a methyl group. This inductive effect can slightly increase the electrophilicity of the methylene carbon, but this is a minor factor compared to the dominant steric effects.

Overall Reactivity: Due to the significantly lower steric hindrance, (Chloromethyl)trimethylsilane is the more reactive of the two compounds in SN2 type reactions.[2] It is the preferred reagent for general-purpose silylations where rapid kinetics are desired.[2][7]

Unique Synthetic Utility

Beyond simple SN2 reactivity, the phenyl group in this compound imparts unique chemical properties that are leveraged in specific synthetic transformations.

This compound as a Masked Hydroxyl Group: A key advantage of the dimethylphenylsilyl group is its ability to undergo the Fleming-Tamao oxidation .[8] This powerful reaction transforms the C-Si bond into a C-O bond, effectively allowing the (phenyldimethylsilyl)methyl group to serve as a masked hydroxymethyl equivalent.[8] This functionality is not available for the trimethylsilyl group, making this compound a valuable reagent in complex multistep syntheses where a protected hydroxyl group is required.[8][9]

Logical Framework for Reactivity

G Factors Influencing Reactivity of Chloromethylsilanes Reactivity Overall Reactivity in SN2 Rate Reaction Rate Reactivity->Rate Steric Steric Hindrance Steric->Reactivity Dominant Factor Electronic Electronic Effects Electronic->Reactivity Minor Factor Trimethyl (Chloromethyl)trimethylsilane Trimethyl->Steric Low Trimethyl->Electronic Weakly Donating (CH3) Trimethyl->Rate Faster Phenyl This compound Phenyl->Steric High Phenyl->Electronic Inductively Withdrawing (Ph) Phenyl->Rate Slower

Caption: Factors governing the SN2 reactivity of the two silanes.

Experimental Protocols

General Protocol for Nucleophilic Substitution (SN2 Reaction)

This protocol describes a general procedure for the reaction of a chloromethylsilane with a nucleophile, such as an alcohol, to form an ether.

  • Preparation: To a solution of the alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH, 1.1 eq.) at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes to form the corresponding alkoxide.

  • Silylation: Add a solution of either this compound or (Chloromethyl)trimethylsilane (1.2 eq.) in the same solvent to the reaction mixture dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

General Protocol for Grignard Reagent Formation

Both reagents can be used to prepare their corresponding Grignard reagents, which are potent nucleophiles for carbon-carbon bond formation.[10]

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, an addition funnel, and a nitrogen or argon inlet. Ensure the system is under a positive pressure of inert gas.

  • Initiation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to initiate the reaction.

  • Solvent Addition: Add anhydrous diethyl ether or THF to the flask to cover the magnesium turnings.

  • Grignard Formation: Dissolve the chloromethylsilane reagent (1.0 eq.) in anhydrous ether or THF in the addition funnel. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing begins.

  • Addition: Once the reaction has started, add the remaining chloromethylsilane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution can be used in subsequent reactions.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a kinetic study to compare the reactivity of the two reagents using NMR spectroscopy.[2]

G A Prepare reaction mixtures: - Nucleophile + Internal Standard in NMR tube - Equimolar (Chloromethyl)silane B Acquire initial NMR spectrum (t=0) A->B C Initiate reaction by adding silane reagent B->C D Acquire NMR spectra at timed intervals C->D E Integrate reactant and product peaks relative to internal standard D->E F Plot ln([Reactant]) vs. Time E->F G Determine rate constant (k) from the slope F->G H Compare rate constants to determine relative reactivity G->H

Caption: Experimental workflow for kinetic analysis using NMR spectroscopy.[2]

Conclusion

The choice between this compound and (Chloromethyl)trimethylsilane should be guided by the specific demands of the synthetic route.

  • For applications requiring rapid alkylation or silylation , the less sterically hindered and more reactive (Chloromethyl)trimethylsilane is the superior choice.

  • When the synthetic strategy calls for the introduction of a masked hydroxymethyl group that can be revealed later in the synthesis via oxidation, the unique properties of This compound make it the indispensable reagent, despite its lower intrinsic reactivity in SN2 displacements.[8]

References

A Comparative Guide to the Stability of Silyl Ether Protecting Groups: Phenyldimethylsilylmethyl (SMDMS) Ether vs. TBS and TIPS Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is a critical determinant of success. Silyl ethers are a cornerstone of modern synthetic strategy, prized for their ease of installation and tunable stability, which allows for selective deprotection. This guide provides an objective comparison of the stability of the less common phenyldimethylsilylmethyl (SMDMS) ether with two of the most widely utilized silyl ethers: tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS). The information presented herein, supported by available experimental data and established chemical principles, is intended to aid researchers in making informed decisions for their synthetic endeavors.

Executive Summary

Tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers are mainstays in organic synthesis, offering a well-characterized spectrum of stability. The stability of these ethers is primarily dictated by the steric bulk around the silicon atom, with the larger TIPS group affording significantly greater stability than the TBS group under both acidic and basic conditions.[1][2][3] Deprotection of TBS and TIPS ethers is most commonly achieved using fluoride ion sources or under acidic conditions.[1][2]

The phenyldimethylsilylmethyl (SMDMS) ether, and its close analogue the benzyldimethylsilyl (BDMS) ether, present a different stability profile. While quantitative comparative data for SMDMS ethers is scarce in the literature, the presence of the benzyl group suggests a stability pattern that is influenced by both steric and electronic factors, as well as offering alternative deprotection strategies. Generally, silyl ethers are less stable under acidic conditions than benzyl ethers but are stable to the reductive conditions used for benzyl ether cleavage.[4][5] The cleavage of the benzyl C-O bond in benzyl ethers can be achieved under mild, neutral conditions via catalytic hydrogenolysis, a method that is orthogonal to the typical deprotection conditions for TBS and TIPS ethers.[4][6]

Data Presentation: Quantitative Stability Comparison of TBS and TIPS Ethers

The relative stability of silyl ethers is often quantified by comparing their rates of hydrolysis under acidic and basic conditions. The following table summarizes the well-established relative stability of TBS and TIPS ethers.

Protecting GroupRelative Stability to Acid HydrolysisRelative Stability to Basic HydrolysisCommon Deprotection Reagents
TBS (tert-Butyldimethylsilyl)20,00020,000TBAF, HF•Py, CSA, AcOH[1][2][3]
TIPS (Triisopropylsilyl)700,000100,000TBAF, HF•Py (often requires longer reaction times or heating)[1][2][3]

Relative stability is compared to the trimethylsilyl (TMS) ether, which is assigned a value of 1.[3]

Due to a lack of available quantitative data for the phenyldimethylsilylmethyl (SMDMS) ether, a direct numerical comparison is not possible at this time. However, based on the known reactivity of benzyl groups, a qualitative assessment of its stability is provided in the following sections.

Stability Profile and Deprotection of Phenyldimethylsilylmethyl (SMDMS) Ethers

  • Acid Stability : Similar to other silyl ethers, the Si-O bond is susceptible to acid-catalyzed hydrolysis. The steric bulk of the dimethylsilyl group is less than that of the tert-butyldimethyl or triisopropyl groups, suggesting that SMDMS ethers are likely more acid-labile than TBS and TIPS ethers.

  • Base Stability : Silyl ethers are generally stable to a wide range of basic conditions. The stability of SMDMS ethers under basic conditions is expected to be comparable to other less sterically hindered silyl ethers.

  • Fluoride-Mediated Cleavage : The Si-O bond of SMDMS ethers is expected to be readily cleaved by fluoride ion sources like tetrabutylammonium fluoride (TBAF), a common deprotection method for all silyl ethers.[4]

  • Orthogonal Deprotection : The key feature of a benzyl-containing silyl ether is the potential for cleavage via catalytic hydrogenolysis (e.g., H₂/Pd-C).[4][6] This method is highly selective for the cleavage of the benzyl C-O bond and leaves other silyl ethers like TBS and TIPS intact, offering an orthogonal deprotection strategy. However, it is important to note that for a phenyldimethylsilylmethyl ether, the benzyl group is attached to the silicon, not the oxygen. Therefore, hydrogenolysis would cleave the Si-C bond rather than the C-O bond of the protected alcohol. More commonly, benzyl ethers (R-O-Bn) are cleaved by hydrogenolysis.[4] For silyl ethers with a benzyl substituent on the silicon, strong Lewis acids are often required for cleavage.[7]

Experimental Protocols

Deprotection of a tert-Butyldimethylsilyl (TBS) Ether with Fluoride[4]

Objective: To cleave a TBS ether using a fluoride ion source.

Materials:

  • TBS-protected alcohol

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous THF.

  • Add the 1.0 M solution of TBAF in THF (1.1-1.5 equiv) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Acid-Catalyzed Deprotection of a Triisopropylsilyl (TIPS) Ether

Objective: To cleave a TIPS ether under acidic conditions.

Materials:

  • TIPS-protected alcohol

  • Methanol (MeOH)

  • Camphorsulfonic acid (CSA) or Acetic acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TIPS-protected alcohol (1.0 equiv) in methanol.

  • Add a catalytic amount of camphorsulfonic acid (CSA) or a mixture of acetic acid/THF/water.

  • Stir the reaction at room temperature and monitor by TLC. Note that longer reaction times or heating may be required compared to TBS deprotection.

  • Upon completion, carefully neutralize the acid with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Mandatory Visualization

Silyl_Ether_Stability cluster_stability Relative Stability to Acid Hydrolysis cluster_deprotection Common Deprotection Pathways TBS TBS TIPS TIPS TBS->TIPS Increasing Stability Reagents Deprotection Reagents Fluoride Fluoride (TBAF, HF) Reagents->Fluoride Acid Acid (CSA, AcOH) Reagents->Acid Hydrogenolysis Catalytic Hydrogenolysis (Potential for SMDMS) Reagents->Hydrogenolysis Experimental_Workflow Start Silyl Protected Alcohol Deprotection Deprotection Reaction (e.g., TBAF in THF) Start->Deprotection Workup Aqueous Workup (Quench, Extract, Dry) Deprotection->Workup Purification Purification (Column Chromatography) Workup->Purification Product Deprotected Alcohol Purification->Product

References

A Comparative Guide to Silyl Protecting Groups for Hindered Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of complex organic synthesis, the strategic protection of hydroxyl groups is a critical maneuver to prevent undesired side reactions. For sterically hindered alcohols, where traditional protecting groups may fail, silyl ethers offer a versatile and effective solution. This guide provides a detailed comparative analysis of three commonly employed bulky silyl protecting groups: tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS). This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal silyl protecting group for their specific synthetic challenges.

The choice of a silyl protecting group is governed by a trade-off between the ease of installation and the robustness of the protecting group. As the steric bulk around the silicon atom increases, the silyl ether becomes more stable to a variety of reaction conditions, particularly acidic hydrolysis. However, this increased stability is often accompanied by greater difficulty in introducing the protecting group onto a hindered alcohol.

Quantitative Comparison of Silyl Protecting Groups

The following tables summarize the performance of TBDMS, TIPS, and TBDPS protecting groups for a representative hindered secondary alcohol, (-)-Menthol, and a representative tertiary alcohol, tert-Amyl alcohol. It is important to note that reaction conditions can significantly influence yields and reaction times.

Table 1: Protection of Hindered Secondary Alcohol: (-)-Menthol

Protecting GroupSilylating AgentBase/CatalystSolventTemp. (°C)Time (h)Yield (%)
TBDMS TBDMSClImidazoleDMFRT12-24>95
TIPS TIPSClImidazoleDMFRT16~100
TBDPS TBDPSClImidazoleDMFRT2-12>90

Table 2: Deprotection of Silyl-Protected (-)-Menthol

Protected AlcoholDeprotection ReagentSolventTemp. (°C)TimeYield (%)
Menthol-OTBDMS TBAF (1.1 eq)THFRT1-4 h>98
Menthol-OTIPS TBAFTHFRT30 min - 4 h84-95
Menthol-OTBDPS TBAFTHFRT15 min - 7 h80-97

Table 3: Protection of Hindered Tertiary Alcohol: tert-Amyl Alcohol

Protecting GroupSilylating AgentBase/CatalystSolventTemp. (°C)TimeYield (%)
TBDMS TBDMSClImidazoleDMF40-5024Moderate
TIPS TIPSOTf2,6-LutidineCH₂Cl₂RT2.5 d~100
TBDPS TBDPSClImidazoleDMFElevatedProlongedLow to Moderate

Table 4: Deprotection of Silyl-Protected tert-Amyl Alcohol

Protected AlcoholDeprotection ReagentSolventTemp. (°C)TimeYield (%)
tert-Amyl-OTBDMS AcOH/H₂OTHFRT-Good
tert-Amyl-OTIPS HF·PyridineTHF/PyridineRT-Good
tert-Amyl-OTBDPS TBAFTHFRT-Good

Experimental Protocols

Detailed methodologies for the protection and deprotection of the model hindered alcohols are provided below. These protocols can be adapted for other substrates with appropriate modifications.

Protection of (-)-Menthol with TBDMSCl

Materials:

  • (-)-Menthol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve (-)-Menthol, TBDMSCl, and imidazole in anhydrous DMF under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford Menthol-OTBDMS.[1]

Deprotection of Menthol-OTBDMS with TBAF

Materials:

  • Menthol-OTBDMS (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve Menthol-OTBDMS in THF.[1]

  • Add the TBAF solution dropwise at room temperature.[1]

  • Stir the reaction mixture for 1-4 hours and monitor by TLC.[1]

  • Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain (-)-Menthol.[1]

Protection of tert-Amyl Alcohol with TIPSOTf

Materials:

  • tert-Amyl alcohol (1.0 eq)

  • Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf, 1.5 eq)

  • 2,6-Lutidine (2.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve tert-Amyl alcohol and 2,6-lutidine in anhydrous CH₂Cl₂ under an inert atmosphere and cool to 0 °C.

  • Add TIPSOTf dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for up to 2.5 days.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with CH₂Cl₂.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection of tert-Amyl-OTBDPS with TBAF

Materials:

  • tert-Amyl-OTBDPS (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF, 1.5 eq, 1M solution in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve tert-Amyl-OTBDPS in THF.

  • Add the TBAF solution and stir the mixture at room temperature.[3]

  • Monitor the reaction by TLC; the deprotection is typically complete within 1-6 hours.[4]

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to obtain tert-Amyl alcohol.[4]

Visualizing the Workflow

The following diagrams illustrate the general workflow for the protection and deprotection of hindered alcohols using silyl ethers, as well as a decision-making pathway for selecting the appropriate protecting group.

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_deprotection Deprotection HinderedAlcohol Hindered Alcohol (e.g., Menthol, tert-Amyl Alcohol) ProtectedAlcohol Silyl-Protected Alcohol HinderedAlcohol->ProtectedAlcohol Silylation SilylatingAgent Silylating Agent (TBDMSCl, TIPSCl, TBDPSCl) SilylatingAgent->ProtectedAlcohol Base Base (Imidazole, 2,6-Lutidine) Base->ProtectedAlcohol RegeneratedAlcohol Regenerated Alcohol ProtectedAlcohol->RegeneratedAlcohol Desilylation DeprotectingAgent Deprotecting Agent (TBAF, HF-Pyridine) DeprotectingAgent->RegeneratedAlcohol

General workflow for silyl ether protection and deprotection.

SilylGroupSelection Start Select Silyl Protecting Group for Hindered Alcohol StericHindrance Degree of Steric Hindrance of Alcohol? Start->StericHindrance Moderate Moderate (e.g., Secondary Alcohol) StericHindrance->Moderate Moderate High High (e.g., Tertiary Alcohol) StericHindrance->High High DesiredStability Desired Stability of Silyl Ether? Moderate->DesiredStability TIPS Choose TIPS High->TIPS ModerateStability Moderate DesiredStability->ModerateStability Moderate HighStability High DesiredStability->HighStability High VeryHighStability Very High DesiredStability->VeryHighStability Very High TBDMS Choose TBDMS ModerateStability->TBDMS HighStability->TIPS TBDPS Choose TBDPS VeryHighStability->TBDPS ConsiderTriflate Consider more reactive silylating agent (e.g., TIPSOTf) TIPS->ConsiderTriflate

References

Validating Stereospecificity in Fleming-Tamao Oxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the stereocontrolled synthesis of complex molecules, the Fleming-Tamao oxidation stands as a cornerstone reaction for the conversion of a carbon-silicon bond to a carbon-oxygen bond. A defining feature of this transformation is its high degree of stereospecificity, proceeding with retention of configuration at the carbon center. This guide provides a comprehensive comparison of the Fleming-Tamao oxidation with an alternative method, supported by experimental data, detailed protocols, and mechanistic diagrams to validate its stereochemical fidelity.

Performance Comparison: Stereospecificity and Scope

The Fleming-Tamao oxidation is renowned for its predictable and reliable stereochemical outcome. The reaction proceeds through a mechanism that ensures the configuration of the carbon atom attached to the silicon is retained in the final alcohol product. This makes it an invaluable tool in asymmetric synthesis, where the stereochemistry of a chiral silane, often established through highly stereoselective processes like hydrosilylation, can be directly translated to a chiral alcohol.

Quantitative Analysis of Stereospecificity

The high fidelity of the Fleming-Tamao oxidation is demonstrated in various studies. The following table summarizes representative data on the stereospecificity of the reaction with different substrates.

Starting SilaneOxidation ConditionsProduct AlcoholStereochemical OutcomeReference
(R)-1-(Dimethylphenylsilyl)-1-phenylethane1. Hg(OAc)₂, AcOH2. AcOOH(R)-1-Phenylethanol>98% Retention of configuration--INVALID-LINK--
exo-2-Norbornyldimethylphenylsilanem-CPBA, DMFexo-2-Norborneol100% exo isomer--INVALID-LINK--
endo-2-Norbornyldimethylphenylsilanem-CPBA, DMFendo-2-Norborneol95% endo isomer--INVALID-LINK--
Chiral allylic silane1. Epoxidation2. Fleming-TamaoChiral diolHigh diastereoselectivity--INVALID-LINK--
Comparison with an Alternative: Hydroboration-Oxidation

A common alternative for the stereoselective synthesis of alcohols from alkenes is the hydroboration-oxidation sequence. While both methods are powerful, they differ in their mechanism, regioselectivity, and the nature of the starting material.

FeatureFleming-Tamao OxidationHydroboration-Oxidation
Starting Material OrganosilaneAlkene
Key Intermediate Pentacoordinate silicateOrganoborane
Stereochemistry Retention of configuration at the C-Si bondsyn-Addition of H and B across the double bond, followed by retention of configuration in the oxidation step
Regioselectivity Determined by the position of the C-Si bond"Anti-Markovnikov" addition of the hydroxyl group to the less substituted carbon of the double bond
Functional Group Tolerance Generally high; the C-Si bond is robust to many reagents.[1][2]Good, but boranes can react with acidic protons (e.g., in carboxylic acids).

Experimental Protocols

To validate the stereospecificity of the Fleming-Tamao oxidation, a chiral, non-racemic silane is synthesized and subsequently oxidized. The stereochemical purity of the resulting alcohol is then compared to that of the starting silane.

Synthesis of an Enantioenriched Silane via Asymmetric Hydrosilylation

This protocol describes the synthesis of an enantioenriched secondary alkylsilane, a common precursor for Fleming-Tamao oxidation.

Materials:

  • Styrene

  • Diphenylsilane

  • Chiral phosphine ligand (e.g., (R)-BINAP)

  • Palladium catalyst precursor (e.g., Pd₂(dba)₃)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the palladium catalyst precursor and the chiral phosphine ligand in anhydrous toluene.

  • Stir the solution at room temperature for 30 minutes to allow for ligand exchange and catalyst formation.

  • Add styrene to the catalyst solution, followed by the dropwise addition of diphenylsilane at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting chiral silane by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the purified silane using chiral HPLC.

Fleming-Tamao Oxidation of the Enantioenriched Silane

This protocol details the oxidation of the prepared chiral silane to the corresponding alcohol.[1]

Materials:

  • Enantioenriched alkyl(dimethylphenyl)silane

  • Mercuric acetate (Hg(OAc)₂)

  • Glacial acetic acid (AcOH)

  • Peracetic acid (AcOOH, ~32% in acetic acid)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the enantioenriched silane in glacial acetic acid in a round-bottom flask.

  • Add mercuric acetate to the solution and stir at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add peracetic acid dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by carefully pouring the mixture into a stirred, cold solution of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

  • Determine the enantiomeric excess of the purified alcohol by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H NMR analysis.

Visualizing the Workflow and Mechanism

The following diagrams illustrate the experimental workflow for validating the stereospecificity of the Fleming-Tamao oxidation and the underlying mechanism that ensures retention of configuration.

experimental_workflow cluster_synthesis Synthesis of Chiral Silane cluster_analysis1 Stereochemical Analysis 1 cluster_oxidation Fleming-Tamao Oxidation cluster_analysis2 Stereochemical Analysis 2 cluster_validation Validation alkene Alkene hydrosilylation Asymmetric Hydrosilylation alkene->hydrosilylation silane Chiral Silane hydrosilylation->silane hplc1 Chiral HPLC (Determine ee of Silane) silane->hplc1 oxidation Fleming-Tamao Oxidation silane->oxidation compare Compare ee(Silane) with ee(Alcohol) hplc1->compare alcohol Chiral Alcohol oxidation->alcohol hplc2 Chiral HPLC (Determine ee of Alcohol) alcohol->hplc2 hplc2->compare

Experimental workflow for validating the stereospecificity of the Fleming-Tamao oxidation.

fleming_tamao_mechanism cluster_reagents cluster_mechanism R3SiR_star R₃Si-R* pentacoordinate Pentacoordinate Silicate Intermediate R3SiR_star->pentacoordinate Oxidant attack plus1 + oxidant [O] migration [1,2]-Migratory Insertion (Retention of Stereochemistry) pentacoordinate->migration alkoxysilane Alkoxysilane (R₃Si-OR) migration->alkoxysilane hydrolysis Hydrolysis alkoxysilane->hydrolysis alcohol Alcohol (HO-R) hydrolysis->alcohol

Mechanism of Fleming-Tamao oxidation illustrating the key stereoretentive step.

References

comparing the efficacy of different catalysts for (Chloromethyl)dimethylphenylsilane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the efficient synthesis of key intermediates like (Chloromethyl)dimethylphenylsilane is crucial. The choice of catalyst can significantly impact yield, purity, reaction conditions, and overall process viability. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, supported by experimental data and detailed protocols.

Two primary synthetic routes are commonly employed: the Grignard reaction and the chlorination of organosilanes. The catalytic strategies for each approach differ significantly, offering distinct advantages and disadvantages.

Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts in the synthesis of this compound.

Catalytic SystemSynthetic RouteCatalystReported Yield (%)Key AdvantagesKey Disadvantages
Zinc-Catalyzed Grignard Reaction Grignard ReactionDichloro(N,N,N',N'-tetramethylethylenediamine)zinc80-81%[1]High yield, good scalability, cost-effective (with ZnCl2), wide applicability with various Grignard reagents.[1]Requires anhydrous conditions and careful control of the exothermic reaction.
Other Grignard Catalysts Grignard ReactionCyanide or Thiocyanate saltsNot specified-Highly toxic.[1]
Other Grignard Catalysts Grignard ReactionSilver NitrateNot specified-Limited to arylmagnesium reagents.[1]
Free Radical Initiation ChlorinationAzobisisobutyronitrile (AIBN)~48.5%-Lower yield compared to the Grignard method, potential for side products.
Free Radical Initiation ChlorinationBenzoyl Peroxide~43%-Lower yield, requires careful handling of peroxides.
Phase Transfer Catalysis Methylation (via Diazomethane)18-crown-657.3%-Use of diazomethane is hazardous and requires specialized handling.

Experimental Protocols

Zinc-Catalyzed Grignard Reaction

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Chloro(chloromethyl)dimethylsilane

  • Phenylmagnesium bromide (1.0 M in THF)

  • Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Argon gas

  • Flame-dried 1-L three-necked round-bottomed flask with a pressure-equalizing dropping funnel, argon inlet, temperature probe, and magnetic stir bar.

Procedure:

  • To the flame-dried flask under an argon atmosphere, add Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (0.64 g, 2.5 mmol, 1 mol%).

  • Add 240 mL of anhydrous 1,4-dioxane.

  • Add Chloro(chloromethyl)dimethylsilane (33.8 mL, 250 mmol) via the dropping funnel.

  • Cool the mixture in an ice/water bath.

  • Slowly add phenylmagnesium bromide (300 mL, 300 mmol, 1.2 equiv) dropwise over 30 minutes, maintaining the temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into a rapidly stirred, ice-cold saturated aqueous ammonium chloride solution (150 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase using a rotary evaporator.

  • Purify the crude product by vacuum distillation to yield this compound (37-38 g, 80-81%).[1]

Chlorination with AIBN Initiator

Materials:

  • Chlorotrimethylsilane

  • Sulphuryl chloride

  • Azobisisobutyronitrile (AIBN)

Procedure:

  • In a suitable reaction flask, combine chlorotrimethylsilane and sulphuryl chloride.

  • Add AIBN as the initiator.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by GC.

  • Upon completion, carefully distill the reaction mixture to isolate this compound.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_grignard Grignard Reaction Route cluster_chlorination Chlorination Route grignard_reagents Phenylmagnesium Bromide + Chloro(chloromethyl)dimethylsilane grignard_catalyst Catalyst (e.g., Zn Complex) grignard_reaction Reaction in Anhydrous Solvent grignard_reagents->grignard_reaction grignard_catalyst->grignard_reaction grignard_workup Aqueous Workup & Extraction grignard_reaction->grignard_workup grignard_purification Vacuum Distillation grignard_workup->grignard_purification grignard_product This compound (High Yield) grignard_purification->grignard_product chlorination_reagents Chlorotrimethylsilane + Sulphuryl Chloride chlorination_initiator Initiator (e.g., AIBN) chlorination_reaction Reflux chlorination_reagents->chlorination_reaction chlorination_initiator->chlorination_reaction chlorination_purification Distillation chlorination_reaction->chlorination_purification chlorination_product This compound (Lower Yield) chlorination_purification->chlorination_product

Caption: Comparative workflow of Grignard and Chlorination routes for this compound synthesis.

Conclusion

Based on the available data, the zinc-catalyzed Grignard reaction is the most efficacious method for the synthesis of this compound, offering high yields and operational simplicity.[1] While other catalysts can be used for the Grignard reaction, they suffer from toxicity or limited scope. The chlorination and methylation routes provide alternative pathways but generally result in lower yields and may involve more hazardous reagents. For researchers seeking a reliable and high-yielding synthesis, the zinc-catalyzed Grignard approach is the recommended method.

References

(Chloromethyl)dimethylphenylsilane: A Comprehensive Comparison Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Chloromethyl)dimethylphenylsilane is a versatile organosilicon compound with a range of applications in organic synthesis. Its unique properties allow it to serve as a protecting group precursor, a masked hydroxyl group, and a key building block for carbon-carbon bond formation. This guide provides a detailed comparison of this compound with other common reagents in key synthetic transformations, supported by experimental data and protocols to inform your research and development endeavors.

Protection of Alcohols

One of the significant applications of this compound is as a precursor to the (phenyldimethylsilyl)methoxymethyl (SMOM) protecting group. This section compares the use of the related dimethylphenylsilylmethyl group as a protecting ether with other common silyl and benzyl protecting groups for alcohols.

Performance Comparison of Alcohol Protecting Groups

The choice of a protecting group is critical in multi-step synthesis, influencing stability, reactivity, and ease of removal. The following table summarizes the performance of the dimethylphenylsilylmethyl group (derived from this compound) in comparison to other widely used protecting groups for primary alcohols.

Protecting GroupReagentTypical BaseSolventTypical Yield (%)Stability ProfileDeprotection Conditions
Dimethylphenylsilylmethyl This compoundNaHTHF85-95Stable to mild acid and baseFleming-Tamao oxidation (e.g., H₂O₂, KF, KHCO₃)
tert-Butyldimethylsilyl (TBDMS) TBDMS-ClImidazoleDMF80-95[1]Labile to acid, stable to baseTBAF, THF; or mild acid (e.g., AcOH)
Benzyl (Bn) Benzyl bromideNaHTHF/DMF90-100Stable to acid and baseCatalytic Hydrogenolysis (H₂, Pd/C)[2]
(Phenyldimethylsilyl)methoxymethyl (SMOM) SMOM-Cli-Pr₂NEtCH₂Cl₂80-95Stable to a range of conditionsAcidic conditions or specific Lewis acids
Experimental Protocols for Alcohol Protection

Protocol 1: Protection of a Primary Alcohol using this compound

This protocol describes the formation of a dimethylphenylsilylmethyl ether.

  • Materials: Primary alcohol (1.0 eq.), Sodium hydride (1.2 eq., 60% dispersion in mineral oil), this compound (1.2 eq.), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add this compound dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Protection of a Primary Alcohol using Benzyl Bromide

  • Materials: Primary alcohol (1.0 eq.), Sodium hydride (1.2 eq., 60% dispersion in mineral oil), Benzyl bromide (1.2 eq.), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a solution of the alcohol in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.[2]

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[2]

    • Cool the reaction back to 0 °C and add benzyl bromide dropwise.[2]

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[2]

    • Carefully quench the reaction by the slow addition of water at 0 °C.[2]

    • Extract the mixture with an organic solvent, and wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[2]

    • Purify by column chromatography.[2]

Heteroatom Alkylation

This compound is an effective reagent for the alkylation of heteroatoms such as nitrogen and sulfur.

Performance Comparison for N-Alkylation of Imidazole
Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
This compound K₂CO₃DMF80-10024Moderate to Good
1-Chlorobutane -Ethyl Acetate45-7572-16850-82[3]
Ethyl bromoacetate K₂CO₃CH₃CNRoom Temp.2440[4]
Experimental Protocols for Heteroatom Alkylation

Protocol 3: N-Alkylation of Imidazole with this compound

  • Materials: Imidazole (1.0 eq.), Potassium carbonate (1.5 eq.), this compound (1.1 eq.), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a solution of imidazole in anhydrous DMF, add potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes.

    • Add this compound dropwise to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 24 hours.

    • Monitor the progress of the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 4: S-Alkylation of Thiophenol with this compound

  • Materials: Thiophenol (1.0 eq.), Triethylamine (1.1 eq.), this compound (1.0 eq.), Water.

  • Procedure:

    • To a mixture of thiophenol in water, add triethylamine and stir.[5]

    • Add this compound and stir at room temperature for the appropriate time (monitored by TLC).[5]

    • If the product is solid, isolate it by filtration. If oily, extract with ethyl acetate.[5]

    • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent.[5]

    • Purify by flash column chromatography if necessary.[5]

Carbon-Carbon Bond Formation via Grignard Reagent

A primary application of this compound is its conversion to the corresponding Grignard reagent, (dimethylphenylsilyl)methylmagnesium chloride, a powerful nucleophile for forming new carbon-carbon bonds.[6]

Experimental Protocol for Grignard Reagent Formation and Reaction

Protocol 5: Synthesis of (Dimethylphenylsilyl)methylmagnesium Chloride and Reaction with an Aldehyde

  • Materials: Magnesium turnings (1.2 eq.), this compound (1.0 eq.), Anhydrous diethyl ether or THF, Iodine (one crystal), Aldehyde (e.g., benzaldehyde, 1.0 eq.), Saturated aqueous ammonium chloride solution.

  • Procedure:

    • Grignard Reagent Formation:

      • In a flame-dried, three-necked flask under an inert atmosphere, place the magnesium turnings and a crystal of iodine.[7]

      • Add a small amount of anhydrous ether/THF to cover the magnesium.[7]

      • Prepare a solution of this compound in anhydrous ether/THF in an addition funnel.[7]

      • Add a small portion of the silane solution to the magnesium. Initiation is indicated by the fading of the iodine color and gentle refluxing.[7]

      • Once initiated, add the remaining silane solution dropwise to maintain a gentle reflux.[7]

      • After the addition is complete, stir the mixture for an additional 1-2 hours.[7]

    • Reaction with Aldehyde:

      • Cool the freshly prepared Grignard reagent to 0 °C.[7]

      • Add a solution of the aldehyde in anhydrous ether/THF dropwise.[7]

      • Allow the reaction to warm to room temperature and stir for 1-2 hours.[7]

      • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

      • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

      • Purify the crude product by column chromatography.

Masked Hydroxyl Group: The Fleming-Tamao Oxidation

The dimethylphenylsilyl group can serve as a "masked" hydroxyl group. Following its introduction, it can be unmasked at a later synthetic stage through Fleming-Tamao oxidation.[6] This two-step process involves the conversion of the phenylsilyl group to a halosilyl group, followed by oxidation to the hydroxyl group.[4][8]

Experimental Protocol for Fleming-Tamao Oxidation

Protocol 6: Oxidation of a Dimethylphenylsilyl Group to a Hydroxyl Group

  • Materials: Substrate containing the dimethylphenylsilyl group (1.0 eq.), Mercuric acetate (2.0 eq.), Peracetic acid (30% in aqueous acetic acid).

  • Procedure:

    • In a vial, dissolve the substrate in the peracetic acid solution.[9]

    • Add mercuric acetate in a single portion.[9]

    • Stir the reaction at room temperature for 45 minutes.[9]

    • Dilute the reaction mixture with ethyl acetate and pour it into an ice-cold mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate (1:4).[9]

    • Extract the aqueous solution with ethyl acetate and a mixture of chloroform/isopropanol (3:1).[9]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

    • Purify the crude product by flash chromatography to yield the desired alcohol (reported yield of 55% for a specific substrate).[9]

Visualizing Synthetic Pathways and Workflows

Grignard Reagent Formation and Reaction Workflow

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile reagent This compound grignard (Dimethylphenylsilyl)methyl- magnesium chloride reagent->grignard mg Mg turnings mg->grignard solvent_prep Anhydrous Ether/THF solvent_prep->grignard product Alcohol Product grignard->product Nucleophilic Attack electrophile Aldehyde/Ketone electrophile->product

Caption: Workflow for the formation of a Grignard reagent from this compound and its subsequent reaction with an electrophile.

Fleming-Tamao Oxidation Mechanism

Fleming_Tamao cluster_activation Activation of Phenylsilyl Group cluster_oxidation Oxidation and Rearrangement cluster_hydrolysis Hydrolysis start R-Si(Me)₂Ph activated R-Si(Me)₂X (X = Halogen) start->activated Electrophilic Aromatic Substitution intermediate Silyl Peroxide Intermediate activated->intermediate peroxide Peroxy Acid peroxide->intermediate rearranged Alkoxysilane intermediate->rearranged [1,2]-Alkyl Shift final_product R-OH rearranged->final_product Hydrolysis

Caption: Simplified mechanism of the Fleming-Tamao oxidation, converting a dimethylphenylsilyl group into a hydroxyl group.

General Workflow for Heteroatom Alkylation

Alkylation_Workflow cluster_reaction Alkylation Reaction cluster_workup Workup and Purification nucleophile Nucleophile (e.g., Imidazole, Thiophenol) product Alkylated Product nucleophile->product base Base (e.g., K₂CO₃, Et₃N) base->product alkylating_agent This compound alkylating_agent->product extraction Aqueous Workup & Extraction product->extraction purification Column Chromatography extraction->purification final_product Pure Product purification->final_product

Caption: A general experimental workflow for the alkylation of heteroatoms using this compound.

References

Safety Operating Guide

Proper Disposal Procedures for (Chloromethyl)dimethylphenylsilane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of (Chloromethyl)dimethylphenylsilane (CAS No. 1833-51-8). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide offers a step-by-step operational plan for the neutralization and disposal of laboratory-scale quantities of this reagent.

I. Immediate Safety and Handling

This compound is a flammable liquid and vapor that causes skin and serious eye irritation.[1][2] It is essential to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

Key Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE).

  • Keep the container tightly closed in a cool, dry, and well-ventilated place.[1][3]

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mist.

  • Keep away from heat, sparks, open flames, and hot surfaces.[1][2]

  • Ground and bond container and receiving equipment to prevent static discharge.[1]

  • Use only non-sparking tools.[1]

  • Ensure an eyewash station and safety shower are immediately accessible.[1]

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure.

Protection Type Specification Citation
Eye Protection Chemical goggles or a face shield. Contact lenses should not be worn.[1]
Hand Protection Neoprene or nitrile rubber gloves. Inspect gloves for integrity before use.[1]
Body Protection Chemical-resistant lab coat or apron.[1]
Respiratory Use a NIOSH-approved respirator with appropriate cartridges if inhalation risk is high.

III. Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain : Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials, such as sawdust.

  • Collect : Carefully scoop the absorbed material into a clearly labeled, sealable, and corrosion-resistant container for hazardous waste. Use non-sparking tools for collection.[1]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., toluene or xylene), followed by washing with soap and water.

  • Dispose : All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[1]

IV. Chemical Neutralization and Disposal Protocol

For small, laboratory-scale quantities of this compound, a chemical neutralization process is recommended prior to disposal. This procedure should be performed in a chemical fume hood. The primary reaction involves the hydrolysis of the chloromethyl group to a hydroxymethyl group, followed by neutralization of any acidic byproducts.

Materials:

  • This compound waste

  • 5% Sodium Bicarbonate solution (or other suitable weak base)

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH paper or pH meter

Experimental Protocol:

  • Preparation : In a suitable beaker or flask equipped with a stir bar, place a volume of 5% sodium bicarbonate solution approximately 10 times the volume of the this compound waste to be neutralized.

  • Cooling and Stirring : Begin stirring the sodium bicarbonate solution vigorously to create a vortex. If the reaction is anticipated to be exothermic, place the beaker in an ice bath.

  • Slow Addition : Slowly and carefully add the this compound waste dropwise into the vortex of the stirring basic solution. The slow addition is crucial to control the reaction rate and any potential heat generation.

  • Reaction Time : After the addition is complete, allow the mixture to stir for at least one hour to ensure the hydrolysis and neutralization are complete.

  • pH Verification : Check the pH of the aqueous solution using pH paper or a calibrated pH meter. The pH should be neutral (between 6 and 8). If the solution is still acidic, add more 5% sodium bicarbonate solution until a neutral pH is achieved.

  • Waste Segregation and Disposal : The resulting mixture contains the hydrolyzed silane product and a neutral salt solution. This mixture should be collected in a properly labeled hazardous waste container. Do not dispose of the waste into the sewer.[1] Arrange for pickup and disposal by a licensed waste disposal facility.[1]

V. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Property Value Citation
CAS Number 1833-51-8
Molecular Formula C₉H₁₃ClSi[1]
Molecular Weight 184.74 g/mol
Boiling Point 106-107 °C / 15 mmHg
Density 1.024 g/mL at 25 °C
Flash Point 91 °C (195.8 °F) - closed cup

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_neutralization_steps Neutralization Steps cluster_large_quantity Large Quantity Disposal start Start: Have this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity ppe Wear Appropriate PPE: - Goggles/Face Shield - Nitrile/Neoprene Gloves - Lab Coat assess_quantity->ppe Small Lab-Scale Quantity large_quant Direct Disposal for Large Quantities assess_quantity->large_quant Large Quantity spill_kit Ensure Spill Kit is Accessible neutralize Chemical Neutralization Protocol spill_kit->neutralize fume_hood Work in a Chemical Fume Hood ppe->fume_hood fume_hood->spill_kit dispose Dispose of Neutralized Waste in Labeled Hazardous Waste Container neutralize->dispose step1 1. Prepare 5% Sodium Bicarbonate Solution neutralize->step1 end End: Waste Secured for Professional Disposal dispose->end step2 2. Cool and Stir Solution step1->step2 step3 3. Slowly Add Silane Waste step2->step3 step4 4. Stir for at least 1 Hour step3->step4 step5 5. Verify Neutral pH (6-8) step4->step5 step5->dispose contact_ehs Contact Environmental Health & Safety (EHS) for Licensed Waste Disposal large_quant->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (Chloromethyl)dimethylphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of (Chloromethyl)dimethylphenylsilane. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] Adherence to the following procedures is critical for minimizing risks and ensuring a safe working environment.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Neoprene or nitrile rubber gloves.[1]To prevent skin contact and irritation.[1][3]
Eye Protection Chemical goggles. Contact lenses should not be worn.[1]To protect against splashes and vapors that can cause serious eye irritation.[1][3]
Skin and Body Wear suitable protective clothing.[1]To prevent skin exposure and contamination of personal clothing.[1]
Respiratory NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator or a type ABEK (EN14387) respirator filter is recommended where inhalation may occur.[1]To protect against inhalation of vapors that may cause respiratory tract irritation.[1][3]

Safe Handling and Storage

Proper handling and storage are crucial to prevent accidents and exposure.

ProcedureGuidelines
Ventilation Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood is strongly recommended to prevent the accumulation of vapors.[4]
Handling Avoid all eye and skin contact and do not breathe vapor and mist.[1] Use non-sparking tools and take precautionary measures against static discharge.[1] Ground and bond containers when transferring material.[1] Keep away from heat, sparks, and open flames.[1]
Storage Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[1][5] Keep containers tightly closed and store under an inert atmosphere, such as nitrogen.[4] Incompatible with acids, alcohols, Lewis acids, oxidizing agents, and peroxides.[1]
Hygiene Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[4] Contaminated clothing should be removed and washed before reuse.[1]

Emergency Procedures

Immediate and appropriate responses to emergencies can significantly mitigate harm.

Emergency SituationFirst Aid and Response Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Skin Contact Take off immediately all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] Get medical advice if skin irritation persists.[1]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If you feel unwell, seek medical advice.[1]
Ingestion Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[1] Get medical advice/attention.[1]
Spill Evacuate unnecessary personnel.[1] Remove all ignition sources.[1] Contain the spill with dikes or absorbents to prevent migration into sewers or streams.[1] Clean up the spill using an absorbent material and collect it for disposal.[1] Use only non-sparking tools.[1]
Fire Use water spray, foam, carbon dioxide, or dry chemical to extinguish.[1] Do not use a solid water stream as it may scatter and spread the fire.[1] Firefighters should wear proper protective equipment, including respiratory protection.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.

Waste CategoryDisposal Guidelines
Chemical Waste Dispose of in a safe manner in accordance with local, state, and federal regulations.[1] The material should be disposed of at a licensed waste disposal facility.[1] Do not dispose of waste into the sewer system.[1]
Contaminated PPE Contaminated gloves, clothing, and other absorbent materials should be collected in a designated, labeled container for hazardous waste and disposed of according to regulations.

Operational Workflow

The following diagram illustrates the standard operational workflow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review SDS B Verify Emergency Equipment (Eyewash, Shower) A->B C Don Appropriate PPE B->C D Work in Fume Hood C->D E Ground Equipment D->E F Dispense Chemical E->F G Secure Container F->G H Decontaminate Work Area G->H I Doff PPE H->I J Segregate Waste I->J K Label Waste Container J->K L Store for Pickup K->L

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.